molecular formula C10H10O B8756644 3-methoxy-1H-indene CAS No. 27973-23-5

3-methoxy-1H-indene

Cat. No.: B8756644
CAS No.: 27973-23-5
M. Wt: 146.19 g/mol
InChI Key: XHAPGEZVAJXCTL-UHFFFAOYSA-N
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Description

3-Methoxy-1H-indene is a functionalized indene derivative that serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry and organic synthesis. The indene core structure is a privileged scaffold in drug discovery, known for its presence in biologically active molecules . This compound is particularly valuable for constructing more complex polycyclic structures, such as through Parham cyclization methodologies . Researchers utilize similar dihydro-1H-indene derivatives in the design and synthesis of novel tubulin polymerization inhibitors that bind to the colchicine site, exhibiting potent anti-angiogenic and antiproliferative activities in preclinical studies . These properties make such compounds promising candidates for the development of new anticancer agents . Furthermore, the indanone moiety, a closely related structure, is found in FDA-approved drugs like donepezil, highlighting the therapeutic relevance of this chemical class . As a building block, this compound can be used to develop compounds for various other research applications, including investigations into central nervous system (CNS) activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27973-23-5

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

3-methoxy-1H-indene

InChI

InChI=1S/C10H10O/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3

InChI Key

XHAPGEZVAJXCTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CCC2=CC=CC=C21

Origin of Product

United States

Foundational & Exploratory

Isomeric Dichotomy of Methoxyindenes: Synthesis, Stability, and Reactivity Profiles

[1]

Executive Summary: The Kinetic vs. Thermodynamic Interface

In the development of indenyl ligands for metallocene catalysis or pharmacophores for CNS targets, the distinction between 1-methoxy-1H-indene and 3-methoxy-1H-indene is not merely structural—it is a study in thermodynamic dominance.

While these two molecules are constitutional isomers, they occupy vastly different positions on the potential energy surface.[1] This compound is the thermodynamic sink, stabilized by the conjugation of the oxygen lone pair with the indene

1-methoxy-1H-indene

This guide provides the protocols to synthesize the stable isomer, strategies to trap the unstable isomer, and the analytical techniques required to distinguish them definitively.

Structural & Mechanistic Divergence[1]

Orbital Analysis and Stability

The core difference lies in the electronic relationship between the methoxy substituent and the indenyl ring system.

  • This compound (Thermodynamic): The methoxy group is attached to the C3 position (vinyl). The oxygen lone pair (

    
    ) donates into the 
    
    
    antibonding orbital, creating a stable, conjugated enol ether system.[1] This conjugation extends into the benzene ring, maximizing resonance stabilization.[1]
  • 1-Methoxy-1H-indene (Kinetic): The methoxy group is at the C1 position (allylic/benzylic). The oxygen is isolated from the double bond by an

    
     carbon. While the C1 position allows for benzylic stabilization of a cation (if ionized), the neutral molecule lacks the extended conjugation of the 3-isomer.
    
The [1,5]-Sigmatropic Hydrogen Shift

The defining characteristic of 1-substituted indenes is their propensity to rearrange to 3-substituted indenes. This is a suprafacial [1,5]-sigmatropic shift, allowed by orbital symmetry under thermal conditions.[1]

Mechanism: The hydrogen at C1 (in 3-methoxyindene) or C3 (in 1-methoxyindene) migrates across the

SigmatropicShiftcluster_0Kinetic Isomer (Unstable)cluster_1Thermodynamic Isomer (Stable)OneMethoxy1-Methoxy-1H-indene(Allylic Ether)TSTransition State[1,5]-H Shift(Suprafacial)OneMethoxy->TSThermal Activation(>25°C or Acid)ThreeMethoxyThis compound(Enol Ether)TS->ThreeMethoxyIrreversibleRelaxation

Figure 1: The unidirectional [1,5]-sigmatropic rearrangement driving the conversion of 1-methoxyindene to 3-methoxyindene.

Experimental Protocols

Protocol A: Synthesis of this compound (The Standard)

This protocol utilizes the reaction of 1-indanone with trimethyl orthoformate (TMOF). It is the industry standard for generating the enol ether cleanly.

Mechanism: Acid-catalyzed ketalization followed by elimination of methanol.[1]

Reagents:

  • 1-Indanone (1.0 eq)

  • Trimethyl orthoformate (TMOF) (1.5 eq)[1]

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

  • Methanol (Solvent, anhydrous)[1]

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with 1-indanone and anhydrous methanol (0.5 M concentration).

  • Activation: Add TMOF followed by the catalytic p-TsOH.[1]

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (1-indanone

    
    , product 
    
    
    in 10% EtOAc/Hex).[1]
    • Note: If conversion is slow, gently reflux (60°C) for 2 hours.

  • Quench: Cool to 0°C and quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with diethyl ether (

    
    ). The product is less dense than chlorinated solvents, making ether/water separation cleaner.[1]
    
  • Purification: Dry organic layer over MgSO₄ and concentrate. Purify via flash column chromatography on basic alumina (Silica is acidic and can hydrolyze the enol ether back to indanone).[1]

    • Eluent: 100% Hexanes

      
       5% EtOAc/Hexanes.[1]
      
Protocol B: Accessing 1-Methoxy-1H-indene (The Kinetic Trap)

Direct synthesis is difficult due to rearrangement. The most reliable method to observe/trap this species is via low-temperature methylation of the indenyl anion, though this typically yields a mixture. A more modern approach uses transition metal catalysis to cyclize precursors, but for pure isolation, we use the Bromoindene Substitution Route at cryogenic temperatures.[1]

Reagents:

  • 1-Bromo-1H-indene (Freshly prepared, unstable)

  • Sodium Methoxide (NaOMe) (1.2 eq)[1]

  • THF (Anhydrous)[1]

Step-by-Step Workflow:

  • Pre-cooling: Dissolve 1-bromo-1H-indene in THF and cool to -78°C immediately.

  • Nucleophilic Attack: Add NaOMe solution dropwise.

  • Kinetic Control: Stir at -78°C for 1 hour. Do not allow to warm above -20°C.

  • Workup (Cold): Quench with cold pentane/water mixture. Separate phases at 0°C.[1]

  • Usage: Use the solution immediately. Evaporation or heating will trigger isomerization to the 3-methoxy isomer.

SynthesisFlowcluster_ARoute A: this compoundcluster_BRoute B: 1-Methoxy-1H-indeneIndanone1-IndanoneTMOFTMOF / H+Indanone->TMOFThreeOMeThis compound(Stable Solid/Oil)TMOF->ThreeOMeBromoIndene1-Bromoindene(-78°C)NaOMeNaOMe / THFBromoIndene->NaOMeOneOMe1-Methoxy-1H-indene(Transient/Cold Only)NaOMe->OneOMeOneOMe->ThreeOMeWarming > -20°C(Rearrangement)

Figure 2: Synthetic workflows comparing the robust generation of the 3-isomer vs. the cryogenic trapping required for the 1-isomer.

Analytical Differentiation (The Fingerprint)

Distinguishing these isomers requires careful interpretation of NMR data, specifically focusing on the aliphatic region.[1]

Table 1: Comparative NMR Data ( )
FeatureThis compound (Stable)1-Methoxy-1H-indene (Unstable)Diagnostic Logic
C1/C3 Protons

3.30 ppm (d, 2H)

6.5–6.8 ppm (m, 2H)
Key Differentiator: 3-OMe has a saturated

at C1. 1-OMe has vinyl protons at C2/C3.
C2 Proton

5.35 ppm (t, 1H)

6.5–6.8 ppm (m, part of vinyl)
3-OMe shows a distinct vinyl triplet.[1]
Methine (C1) N/A (Methylene present)

4.8–5.2 ppm (d/m, 1H)
1-OMe has a unique allylic methine proton attached to the oxygen.[1]
Methoxy Group

3.80 ppm (s, 3H)

3.45–3.60 ppm (s, 3H)
3-OMe is deshielded due to direct conjugation with the double bond.[1]
Carbon (

)
C1

37 ppm (

)
C1

85 ppm (

)
DEPT-135 will show C1 as "Down" (

) for 3-OMe and "Up" (

) for 1-OMe.

Reactivity & Applications

Hydrolysis and Stability
  • This compound: As an enol ether, it is stable to base but highly sensitive to acid.[1] Treatment with dilute HCl regenerates 1-indanone quantitatively.[1] This makes it an excellent protective group for the ketone or a precursor for asymmetric hydrogenation.[1]

  • 1-Methoxy-1H-indene: Extremely sensitive. In the presence of acid, it protonates and rearranges to the 3-isomer or hydrolyzes. In the presence of base, it can eliminate methanol to form benzofulvene derivatives if not carefully controlled.[1]

Lithiation (Ligand Synthesis)

For researchers synthesizing metallocene ligands (e.g., for Ziegler-Natta catalysis):

  • Deprotonation of This compound with n-BuLi occurs at the C1 position (the

    
    ).
    
  • This generates the 1-methoxyindenyl anion .

  • Crucial Insight: Once lithiated, the distinction between 1-methoxy and 3-methoxy precursors disappears, as they form the same delocalized aromatic anion. However, quenching this anion with an electrophile (E+) typically occurs at C1 or C3 depending on steric/electronic control, often resetting the isomerization clock.[1]

References

  • Synthesis of Indenes via Iron(III)-Catalyzed Cyclization. Zhao, J., & Clark, D. A.[1][2] (2012).[1] Organic Letters, 14(6), 1668–1671.[1] [Link] (Demonstrates the transient formation of 1-methoxyindenes and their conversion to indanones).

  • Sigmatropic Rearrangements in Indene Systems. Field, L. D., et al.[1] (1990).[1] Journal of Organic Chemistry, 55, 2305.[1] [Link] (Authoritative source on the mechanism and kinetics of the [1,5]-H shift in substituted indenes).

  • Synthesis of 3-Methoxyindene from Indanone. Organic Syntheses, Coll.[1] Vol. 5, p.703 (1973); Vol. 40, p.52 (1960).[1] [Link] (The foundational protocol for enol ether synthesis using orthoformates).

  • NMR Data of Indene Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link] (Standard reference for spectral data verification).[1]

Thermodynamic Stability and Isomerization of 3-Methoxyindene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability, isomerization mechanisms, and experimental protocols for 3-methoxyindene isomers , specifically focusing on the equilibrium between 3-methoxy-1H-indene and its allylic isomer, 1-methoxy-1H-indene .

Content Type: Technical Guide | Audience: Organic Chemists & Process Scientists

Executive Summary

In the context of substituted indenes, "3-methoxyindene isomers" primarily refers to the relationship between 1-methoxy-1H-indene (the kinetic allylic ether) and This compound (the thermodynamic enol ether).

Experimental evidence and thermodynamic principles confirm that This compound is the thermodynamically favored isomer . The isomerization is driven by the formation of a conjugated styrene-like system stabilized by the electron-donating methoxy group. This transformation is readily catalyzed by base (e.g., triethylamine) via a 1,5-proton shift mechanism.

Key Stability Hierarchy:

  • This compound (Most Stable: Conjugated Enol Ether)

  • 1-Methoxy-1H-indene (Less Stable: Non-conjugated Allylic Ether)

Chemical Identity & Structural Analysis

To understand the stability, one must analyze the electronic environment of the indene skeleton.

CompoundIUPAC NameStructure DescriptionElectronic Character
Isomer A This compound Double bond at C2=C3; Methoxy at C3.Vinyl Ether / Styrenyl. The oxygen lone pair is conjugated with the C2=C3 double bond, which is further conjugated with the aromatic ring.
Isomer B 1-Methoxy-1H-indene Double bond at C2=C3; Methoxy at C1.Allylic / Benzylic Ether. The methoxy group is on an sp3 carbon. The oxygen lone pair is isolated from the

-system of the double bond.
The Thermodynamic Driving Force

The conversion of 1-methoxyindene to 3-methoxyindene is exothermic. The stability of the 3-isomer arises from extended conjugation :

  • Resonance Stabilization: In 3-methoxyindene, the methoxy group acts as a

    
    -donor directly into the double bond (
    
    
    
    ), creating a stable enol ether system.
  • Aromatic Conjugation: This enol ether moiety is coplanar and conjugated with the fused benzene ring, maximizing delocalization energy.

  • Contrast: 1-Methoxyindene lacks this continuous conjugation; the sp3 carbon at C1 acts as an insulator between the phenyl ring and the methoxy group's potential resonance contribution.

Mechanism of Isomerization (1,5-Proton Shift)

The isomerization does not proceed via a concerted suprafacial shift (which would be thermally forbidden) but rather through a base-catalyzed deprotonation/reprotonation sequence. Indene protons are relatively acidic (


) due to the aromaticity of the resulting indenyl anion (

electron system).
Mechanistic Pathway[1][2][3][4]
  • Deprotonation: Base removes the proton from C1 of 1-methoxyindene.

  • Intermediate: Formation of the 1-methoxyindenyl anion . The negative charge is delocalized over C1, C2, and C3.

  • Reprotonation: The anion is reprotonated at C1 (reverting to start) or C3. Reprotonation at C1 is kinetically accessible, but protonation at C3 yields the thermodynamically stable this compound (after bond reorganization).

Pathway Visualization

The following diagram illustrates the base-catalyzed equilibration.

Isomerization Start 1-Methoxy-1H-indene (Kinetic Isomer) Inter [1-Methoxyindenyl Anion] (Aromatic 10π System) Start->Inter + Base (Et3N) - H+ (from C1) Inter->Start + H+ (at C1) End This compound (Thermodynamic Isomer) Inter->End + H+ (at C3) Irreversible under mild conditions

Figure 1: The base-catalyzed conversion proceeds through a delocalized indenyl anion intermediate, ultimately favoring the conjugated 3-methoxy isomer.

Experimental Protocols

Protocol A: Synthesis of 3-Methoxyindene via Isomerization

This protocol is based on the rearrangement of 1-methoxyindene, which is often the initial product of nucleophilic substitution on 1-chloroindene or 1-bromoindene.

Reagents:

  • 1-Methoxyindene (crude or pure)

  • Triethylamine (

    
    )
    
  • Solvent: None (neat) or Pyridine

Step-by-Step Methodology:

  • Setup: Place 1-methoxyindene (e.g., 1.0 equiv) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Catalysis: Add Triethylamine (excess, approx. 2-3 equiv by volume or catalytic amount if heating longer). Note: Friedrich & Taggart (1975) utilized neat triethylamine.

  • Reaction: Heat the mixture to 40–60°C for 1–2 hours .

    • Monitoring: Monitor reaction progress via 1H NMR .

    • Diagnostic Signal: Look for the disappearance of the allylic proton at C1 (approx.

      
       4.5-5.0 ppm) and the appearance of the vinylic proton at C2 (approx. 
      
      
      
      5.5-6.0 ppm) and the vinyl ether methyl shift.
  • Workup:

    • Remove excess triethylamine via rotary evaporation under reduced pressure.

    • The residue is predominantly 3-methoxyindene.

  • Purification: Distillation under reduced pressure (vacuum distillation).

    • Boiling Point: ~116-117°C at 20 mmHg.[1]

Expected Yield: ~74% isolated yield of 3-methoxyindene (often containing <5% trace 1-methoxy isomer due to equilibrium limitations).[1]

Protocol B: Quality Control (NMR Identification)

Distinguishing the isomers is critical for validating thermodynamic stability.

Feature1-Methoxy-1H-indeneThis compound
C1 Protons 1H (methine) at ~4.8 ppm (Allylic)2H (methylene) at ~3.2 ppm
Vinyl Protons 2H (C2, C3) multiplet1H (C2) singlet/doublet (Vinylic)
Stability Degrades/Isomerizes on silica gelStable on neutral alumina

Comparative Data: Reaction Equilibrium

The following table summarizes the thermodynamic shift observed during base treatment.

ConditionStarting Ratio (1-OMe : 3-OMe)Final Ratio (1-OMe : 3-OMe)Conclusion
Initial Synthesis (Nucleophilic Sub.)90 : 10-Kinetic control favors 1-substitution.
Thermal Equilibration (100°C, no base)90 : 1050 : 50Slow thermal isomerization.
Base Catalysis (

, 40°C, 1h)
100 : 04 : 96 Thermodynamic control favors 3-isomer.

References

  • Friedrich, E. C., & Taggart, D. B. (1975). Double-bond rearrangements of inden-1-yl derivatives. The Journal of Organic Chemistry, 40(6), 720–723.

  • NIST Chemistry WebBook. (2023). Standard Reference Data for Indene Derivatives.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

3-methoxy-1H-indene molecular weight and formula C10H10O

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Formula: C₁₀H₁₀O | Molecular Weight: 146.19 g/mol | CAS: 27973-23-5[1][2][3][4]

Executive Summary

3-Methoxy-1H-indene (also known as 3-methoxyindene) is the methyl enol ether derivative of 1-indanone.[3] Unlike simple aromatic ethers, this compound possesses a reactive double bond at the C2-C3 position, imparting significant chemical versatility. It serves as a critical intermediate in the synthesis of chiral indane pharmacophores (via asymmetric hydrogenation) and as a ligand precursor for Group 4 metallocene catalysts (zirconium/hafnium) used in olefin polymerization.[3]

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and reactivity, designed for researchers requiring high-purity handling protocols.

Physicochemical Specifications

PropertyValueTechnical Note
CAS Registry Number 27973-23-5 Distinct from 1-indanone (83-33-0).[3]
IUPAC Name This compoundOften referred to as "indanone methyl enol ether".[3]
Molecular Weight 146.19 g/mol Monoisotopic mass: 146.0732.[3]
Appearance Colorless to pale yellow liquidDarkens upon oxidation/polymerization.[3]
Boiling Point 116–117 °C (20 mmHg)High vacuum distillation recommended to prevent thermal degradation.[3]
Refractive Index (

)
1.5657Useful for purity checks against 1-indanone (

).[3]
Solubility Soluble in THF, Toluene, DCMHydrolytically unstable in aqueous acid.
Storage < -20°C, Inert AtmosphereMoisture sensitive; store over basic alumina or K₂CO₃.[3]

Synthetic Route & Optimization

The most robust synthesis involves the acid-catalyzed condensation of 1-indanone with trimethyl orthoformate (TMOF).[3] This route is preferred over base-mediated alkylation of 3-bromoindene due to higher regioselectivity and scalability.[3]

Mechanism: Acid-Catalyzed Ketalization-Elimination

The reaction proceeds via the formation of the dimethyl ketal (1,1-dimethoxyindane), which undergoes methanol elimination to form the thermodynamically stable enol ether.[3]

Synthesis Indanone 1-Indanone (C9H8O) Intermediate Dimethyl Ketal Intermediate Indanone->Intermediate + TMOF H+ Catalyst TMOF Trimethyl Orthoformate (TMOF) Product This compound (C10H10O) Intermediate->Product - MeOH (Elimination) Byproducts MeOH + Methyl Formate (Volatile) Intermediate->Byproducts Distillation

Figure 1: Synthetic pathway converting 1-indanone to this compound via ketal intermediate.[3]

Optimized Protocol

Reagents: 1-Indanone (1.0 eq), Trimethyl Orthoformate (1.5 eq), p-Toluenesulfonic acid (p-TSA, 0.05 eq), Methanol (anhydrous).[3]

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a fractionating column (Vigreux), and a distillation head. Flush with Nitrogen/Argon.[3][5]

  • Reaction: Dissolve 1-indanone in anhydrous methanol/benzene (or pure TMOF). Add p-TSA catalyst.[3][6]

  • Driving Equilibrium: Heat the mixture to reflux. The reaction produces methyl formate (bp 32°C) and methanol.[3] Crucial: Continuously distill off the low-boiling volatiles to shift the equilibrium toward the enol ether.

  • Quenching: Once conversion is complete (monitored by TLC/GC), cool to RT and neutralize immediately with Sodium Methoxide (NaOMe) or solid K₂CO₃. Failure to neutralize prior to workup will cause reversion to indanone.

  • Purification: Vacuum distill the crude oil. Collect the fraction boiling at 101–104°C (15 mmHg).

  • Yield: Typical isolated yields range from 60–75%.[3]

Quality Control (NMR):

  • ¹H NMR (CDCl₃): Look for the vinyl proton signal at δ 5.1–5.3 ppm (t, 1H) .[3] The methoxy singlet appears at δ 3.8 ppm .[7]

  • Impurity Alert: A doublet at δ 3.2 ppm indicates the presence of the isomeric 1-methoxyindene (allylic ether), typically present at <5%.

Reactivity & Mechanistic Pathways

This compound is an electron-rich alkene, making it highly susceptible to electrophilic attack and hydrolysis.[3]

Acid Hydrolysis (Stability Risk)

In the presence of water and trace acid, the enol ether protonates at the C2 position, regenerating the oxocarbenium ion, which hydrolyzes back to 1-indanone.

  • Implication: Solvents for hydrogenation or coupling must be strictly anhydrous.[3]

Asymmetric Hydrogenation (Drug Discovery)

This compound is a prime substrate for enantioselective hydrogenation to generate chiral 1-methoxyindanes or, via subsequent hydrolysis, chiral 1-indanones (if using specific rearrangement conditions).[3]

  • Catalysts: Rhodium (Rh) or Iridium (Ir) complexes with chiral phosphine ligands (e.g., BINAP, DuPhos).[3]

  • Mechanism: The metal coordinates to the olefin and the ether oxygen, directing hydride delivery to the C2/C3 face.

Metallocene Ligand Synthesis

Reaction with lithium reagents (e.g., BuLi) generally results in deprotonation at the C1 position (indenyl anion formation), allowing coordination to Zr or Hf. These complexes are used in stereoselective propylene polymerization.[3]

Reactivity Substrate This compound Hydrolysis Hydrolysis (H+/H2O) Reverts to 1-Indanone Substrate->Hydrolysis Hydrogenation Asymmetric Hydrogenation (Rh/Ru Chiral Cat.) Substrate->Hydrogenation Lithiation Lithiation (n-BuLi) Metallocene Precursor Substrate->Lithiation Prod_Hydro 1-Indanone Hydrolysis->Prod_Hydro Prod_Hydrog Chiral 1-Methoxyindane Hydrogenation->Prod_Hydrog Prod_Lith Li-Indenyl Complex (Polymerization Cat.) Lithiation->Prod_Lith

Figure 2: Divergent reactivity pathways for this compound.[3]

Handling & Safety Protocols

Hazard Classification: Flammable Liquid, Irritant.

  • Acid Sensitivity: Do not expose to acidic silica gel during chromatography. Use neutral or basic alumina or treat silica with 1% Triethylamine (Et₃N) prior to use.[3]

  • Peroxide Formation: As an enol ether, it can form explosive peroxides upon prolonged exposure to air.[8] Test with starch-iodide paper before distillation.[3]

  • Storage: Store in a tightly sealed vial under Argon at -20°C. Addition of a stabilizer (e.g., BHT) is recommended for long-term storage.

References

  • Synthesis & Properties

    • Friedrich, E. C., & Taggart, D. B. (1975). The Journal of Organic Chemistry, 40(6), 720–723. (Details the synthesis from 1-indanone and physical properties).
    • [3]

  • Metallocene Applications

    • Halterman, R. L., & Tretyakov, A. (2004).[3] European Journal of Inorganic Chemistry, 2004(16), 3201–3222. (Discusses alkoxy-substituted indenyl ligands for Zirconium complexes).

    • [3]

  • General Indanone Chemistry

    • "Synthesis of 1-indanones with a broad range of biological activity."[3][9][10] Beilstein Journal of Organic Chemistry, 2017, 13, 451–494.

    • [3]

Sources

electronic properties of 3-methoxy-1H-indene as an enol ether

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of 3-Methoxy-1H-Indene as an Enol Ether

Abstract

This compound represents a unique molecular scaffold where the potent electron-donating properties of an enol ether are incorporated into the strained, bicyclic framework of indene. This guide provides a comprehensive analysis of the core electronic properties of this molecule. While direct experimental literature on this specific isomer is sparse, this document synthesizes foundational principles of enol ether chemistry with data from analogous indene derivatives to build a robust theoretical and practical framework. We will explore the theoretical underpinnings of its electronic structure, predict its spectroscopic signatures, and provide detailed, field-proven protocols for its synthesis and characterization using an integrated computational and experimental approach. The objective is to equip researchers with the knowledge to exploit the distinct electronic characteristics of this compound in synthetic chemistry and drug discovery programs.

Introduction: The Indene Scaffold and the Influence of the Enol Ether Motif

The indene ring system is a cornerstone in organic chemistry, serving as a structural motif in various natural products and as a critical ligand in organometallic chemistry for catalysis.[1][2] Indene derivatives are integral to materials science and are explored as scaffolds in a multitude of drug candidates due to their wide range of biological activities, including anticancer and antimicrobial properties.[1][3]

The introduction of a methoxy group at the C3 position transforms the molecule into a cyclic enol ether. Enol ethers are a class of activated, electron-rich alkenes where the oxygen atom's lone pair of electrons delocalizes into the π-system of the double bond.[4][5] This delocalization fundamentally alters the electronic landscape of the molecule, increasing the energy of the Highest Occupied Molecular Orbital (HOMO) and rendering the double bond highly nucleophilic and susceptible to electrophilic attack.[4][6] This guide will dissect the consequences of this functionalization within the unique geometric constraints of the 1H-indene system.

Theoretical Framework: Electronic Structure and Resonance

The defining characteristic of an enol ether is the resonance interaction between the oxygen lone pair and the C=C double bond.[5] In this compound, this creates a push-pull system where the oxygen atom donates electron density into the five-membered ring.

This electronic behavior can be represented by two primary resonance structures:

Caption: Resonance delocalization in this compound.

The zwitterionic contributor, while minor, effectively illustrates the increased electron density at the C2 position and the oxonium ion character of the ether oxygen.[4] This has profound implications:

  • Enhanced Nucleophilicity: The C2 carbon is significantly more nucleophilic than a standard alkene carbon, making it a prime target for electrophiles.

  • Thermodynamic Stability: The delocalization provides additional stability compared to a hypothetical non-conjugated isomer.[7]

  • Impact on Aromaticity: The electron donation into the five-membered ring perturbs the electronic structure of the fused benzene ring, which can influence its reactivity in reactions like electrophilic aromatic substitution.

Predicted Physicochemical and Spectroscopic Properties

Predicted Spectroscopic Data

The following table summarizes the anticipated spectroscopic signatures, which serve as a benchmark for experimental validation.

Parameter Predicted Value / Range Rationale
¹H NMR
Vinylic Proton (C2-H)δ 5.5-6.0 ppm (t)Located on an electron-rich double bond, deshielded relative to a simple alkene but shielded relative to a vinyl proton adjacent to a carbonyl. Expected to be a triplet due to coupling with C1 protons.
Methylene Protons (C1-H₂)δ 3.3-3.5 ppm (d)Allylic to the double bond and the benzene ring. Diastereotopic. Their downfield shift is influenced by the adjacent π-systems.
Methoxy Protons (-OCH₃)δ 3.7-3.9 ppm (s)Characteristic singlet for a methoxy group attached to a sp² carbon.
Aromatic Protonsδ 7.2-7.6 ppm (m)Typical multiplet for protons on the fused benzene ring.
¹³C NMR
C3 (Oxygen-bearing)δ 155-165 ppmSignificantly deshielded due to the direct attachment of the electronegative oxygen and its involvement in the double bond.
C2δ 95-105 ppmShielded relative to a typical alkene carbon due to the strong electron-donating resonance effect of the methoxy group.
C1 (Methylene)δ 35-45 ppmTypical range for a sp³ carbon allylic to two π-systems.
Methoxy Carbon (-OCH₃)δ 55-60 ppmCharacteristic signal for a methoxy carbon.
Infrared (IR)
C=C Stretch (Enol Ether)1640-1660 cm⁻¹ (strong)The resonance donation from oxygen lowers the double bond character slightly, shifting this peak to a lower frequency than a typical isolated alkene.
=C-O-C Stretch1200-1275 cm⁻¹ (strong, sharp)Characteristic strong absorption for the asymmetric C-O-C stretch of an aryl-alkyl ether.
Frontier Molecular Orbitals (FMO)

Computational studies on related indene derivatives provide a robust framework for predicting the FMO characteristics of this compound.[9][10]

  • HOMO: The Highest Occupied Molecular Orbital is expected to be significantly raised in energy compared to unsubstituted 1H-indene. The electron density of the HOMO will be predominantly localized on the enol ether moiety (C2, C3, and O). This high-energy HOMO is directly responsible for the molecule's nucleophilicity.

  • LUMO: The Lowest Unoccupied Molecular Orbital will primarily be distributed over the fused aromatic ring and the C1 position.

  • HOMO-LUMO Gap: The energy gap is expected to be relatively small, suggesting the molecule could be a useful component in organic electronic materials, a field where functionalized indenes are actively explored.[11]

Experimental Workflow for Synthesis and Characterization

This section provides a self-validating system where synthesis is followed by a multi-pronged approach to characterization, allowing experimental data to be cross-verified with theoretical predictions.

G cluster_workflow Integrated Experimental & Computational Workflow start Starting Material (e.g., 2-Indanone) synth Synthesis Protocol: O-Alkylation start->synth purify Purification (Column Chromatography) synth->purify product This compound purify->product struct_val Structural Validation product->struct_val elec_prop Electronic Property Characterization product->elec_prop nmr NMR Spectroscopy (¹H, ¹³C, COSY) struct_val->nmr ir IR Spectroscopy struct_val->ir ms Mass Spectrometry struct_val->ms data Data Analysis & Correlation nmr->data ir->data ms->data cv Cyclic Voltammetry (Oxidation Potential) elec_prop->cv uv UV-Vis Spectroscopy (π-π* transitions) elec_prop->uv comp Computational Modeling (DFT: HOMO/LUMO, ESP) elec_prop->comp cv->data uv->data comp->data

Caption: A comprehensive workflow for the synthesis and characterization of this compound.

Protocol 1: Synthesis via O-Alkylation of 2-Indanone

This protocol is based on standard enolate chemistry. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add 2-indanone (1.0 eq) to the cooled THF. Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq, 2M in THF/heptane) dropwise over 15 minutes.

    • Causality: LDA is a strong, sterically hindered base, ideal for rapid and quantitative enolate formation while minimizing nucleophilic attack on the ketone. The low temperature prevents side reactions like aldol condensation.

  • Stirring: Stir the resulting enolate solution at -78 °C for 1 hour.

  • Alkylation: Add methyl trifluoromethanesulfonate (MeOTf, 1.2 eq) dropwise.

    • Causality: MeOTf is a powerful electrophilic methylating agent, ensuring efficient reaction with the enolate oxygen (O-alkylation) to form the enol ether.

  • Warm-up & Quench: Allow the reaction to warm slowly to room temperature and stir for 4 hours. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Electrochemical Analysis by Cyclic Voltammetry (CV)

CV directly probes the ease of removing an electron from the molecule's HOMO, providing a quantitative measure of its electron-donating capacity.

  • Solution Preparation: Prepare a 1 mM solution of purified this compound in anhydrous, degassed acetonitrile (MeCN). Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

    • Causality: A polar aprotic solvent like MeCN is required to dissolve the analyte and electrolyte, and it possesses a large potential window. TBAPF₆ is a standard, electrochemically inert electrolyte that ensures conductivity.

  • Cell Assembly: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Measurement: Purge the solution with N₂ or Ar for 10 minutes to remove oxygen. Record the cyclic voltammogram by scanning the potential from 0 V towards a positive potential (e.g., +1.5 V) and back at a scan rate of 100 mV/s.

  • Internal Standard: After the initial scan, add ferrocene as an internal standard and record the voltammogram again.

  • Data Analysis: Determine the half-wave potential (E₁/₂) for the oxidation of this compound. A lower oxidation potential compared to unsubstituted indene will provide experimental proof of the electron-donating effect of the methoxy group.

Protocol 3: Computational Modeling with Density Functional Theory (DFT)

DFT calculations provide a theoretical counterpart to experimental data, allowing for visualization of orbitals and electrostatic potential.

  • Structure Optimization: Build the this compound structure in a molecular modeling program. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).[9]

    • Causality: This level of theory provides a good balance between accuracy and computational cost for organic molecules. Geometry optimization finds the lowest energy conformation.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies). This also allows for the prediction of the IR spectrum, which can be compared to experimental data.

  • Electronic Properties: From the optimized structure, calculate the energies of the HOMO and LUMO, the HOMO-LUMO gap, and generate molecular orbital plots.

  • Electrostatic Potential (ESP) Map: Calculate and visualize the ESP map. This will visually confirm the high electron density (negative potential, typically colored red) around the enol ether double bond, providing an intuitive model for its reactivity.

Implications for Reactivity and Drug Development

The electronic properties of this compound dictate its chemical behavior and potential applications.

G cluster_logic Structure-Reactivity Relationship structure Core Structure: This compound e_prop Key Electronic Property: Electron-Rich Enol Ether (High HOMO) structure->e_prop gives rise to reactivity Predicted Chemical Reactivity e_prop->reactivity app Potential Applications reactivity->app e_attack Susceptibility to Electrophilic Attack reactivity->e_attack diels Diels-Alder Reactivity (as Diene) reactivity->diels drug_dev Drug Development (Modulating Bioactivity) app->drug_dev materials Organic Materials (Small HOMO-LUMO Gap) app->materials

Caption: Logical flow from electronic structure to potential applications.

  • Synthetic Utility: The nucleophilic C2 position makes this compound an excellent substrate for reactions involving electrophiles, such as halogenation, alkylation, and acylation. It can also participate as the diene component in Diels-Alder reactions, providing a route to complex polycyclic structures.[5][11]

  • Medicinal Chemistry: In drug development, methoxy groups are often used to modulate a molecule's physicochemical properties. The electron-donating nature of the methoxy group in this scaffold can influence metabolic stability (e.g., by blocking a site of oxidation) and receptor binding interactions through hydrogen bonding or dipole interactions. Studies on related dihydro-1H-indene derivatives have shown that electron-donating groups can be crucial for potent biological activity.[12][13]

Conclusion

This compound is a molecule whose electronic properties are dominated by its cyclic enol ether functionality. The strong resonance donation from the methoxy group creates an electron-rich, nucleophilic double bond, raises the energy of the HOMO, and dictates its reactivity towards electrophiles. While underexplored in the literature, its properties can be reliably predicted through established chemical principles. The integrated workflow of targeted synthesis, spectroscopic analysis, electrochemistry, and computational modeling presented in this guide provides a robust, self-validating framework for any researcher or drug development professional seeking to investigate and harness the unique electronic character of this valuable chemical entity.

References

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  • Zhang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available from: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed Central. Available from: [Link]

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The Chemistry and Therapeutic Potential of 3-Substituted Indene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indene Scaffold - A Privileged Motif in Medicinal Chemistry

The indene framework, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring, represents a core structural motif in a multitude of biologically active compounds.[1] Its unique conformational properties and electronic characteristics make it a versatile scaffold for the design and development of novel therapeutic agents. The strategic introduction of substituents at the 3-position of the indene ring has been a particularly fruitful area of research, leading to the discovery of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][3][4] This technical guide provides an in-depth literature review of 3-substituted indene derivatives, focusing on their synthesis, biological evaluation, and the underlying mechanistic principles that govern their activity. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource, blending established knowledge with recent advancements in the field.

Synthetic Strategies for 3-Substituted Indene Derivatives: A Mechanistic Perspective

The synthesis of 3-substituted indenes has been approached through a variety of elegant and efficient methods. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction. This section will delve into some of the most prominent and mechanistically insightful synthetic strategies.

Transition Metal-Catalyzed Cross-Coupling and Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the indene scaffold is no exception. Palladium-, rhodium-, and iron-based catalytic systems have been extensively employed to forge the key carbon-carbon bonds required for the formation of 3-substituted indenes.[5]

A notable example is the palladium-catalyzed carboannulation of internal alkynes. This method allows for the synthesis of highly substituted indenes through a cascade of reactions involving oxidative addition, alkyne insertion, and reductive elimination.[6]

Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Phenyl-1H-indene

This protocol is adapted from a procedure for the direct arylation of indenes.[2]

Materials:

  • Indene

  • Fluorobenzene

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Hexamethylphosphoramide (HMPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • To an oven-dried 25 mL three-necked round-bottom flask under an argon atmosphere, add LDA solution (1.75 mL, 3.5 mmol).

  • Add a solution of indene (1.0 mmol) and HMPA (2.5 mmol) in 5 mL of dry THF dropwise to the flask via a syringe.

  • Stir the mixture for 5 minutes at 25 °C.

  • Add a solution of fluorobenzene (1.5 mmol) in 2 mL of dry THF to the reaction mixture.

  • Continue stirring at 25 °C for 30 minutes.

  • Quench the reaction by the addition of a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-phenyl-1H-indene.

Another powerful approach is the iron-catalyzed domino reaction of benzylic compounds and alkynes, which provides a one-step synthesis of multisubstituted indenes under mild conditions.[7] The proposed mechanism involves the formation of a benzyl cation intermediate, which then undergoes cyclization with the alkyne.

Experimental Protocol: Iron-Catalyzed Synthesis of a 3-Substituted Indene Derivative

This protocol is a general representation of the method described by Liu et al. (2010) for the synthesis of indene derivatives.

Materials:

  • N-benzylic sulfonamide

  • Alkyne

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-benzylic sulfonamide (1.0 equiv) and the alkyne (1.2 equiv) in anhydrous DCE, add FeCl₃ (10 mol%).

  • Stir the mixture at 80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the desired indene derivative.

Rhodium-catalyzed reactions have also been instrumental in the synthesis of indenes. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst yields indene derivatives in high yields.[5] The mechanism of these reactions often involves intricate catalytic cycles of oxidative addition, migratory insertion, and reductive elimination.[8][9]

Rhodium_Catalyzed_Indene_Synthesis A Arylboronic Acid + Alkyne C Oxidative Addition A->C B Rh(I) Catalyst B->C D Rhodacycle Intermediate C->D E Migratory Insertion D->E F Reductive Elimination E->F F->B Regeneration of Catalyst G 3-Substituted Indene F->G

Rhodium-catalyzed indene synthesis workflow.
Brønsted Acid-Catalyzed Cyclizations

A straightforward and atom-economical approach to substituted indenes involves the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes.[9] This method typically employs a strong acid, such as trifluoromethanesulfonic acid (TfOH), under mild conditions to promote an intramolecular electrophilic aromatic substitution. The mechanism proceeds through the formation of a stable benzylic carbocation, followed by cyclization and deprotonation.

Bronsted_Acid_Catalyzed_Cyclization Start Diaryl/Alkyl Aryl-1,3-diene Protonation Protonation by Brønsted Acid (H+) Start->Protonation Carbocation Formation of Benzylic Carbocation Protonation->Carbocation Cyclization Intramolecular Electrophilic Attack Carbocation->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Deprotonation Deprotonation Cyclized_Intermediate->Deprotonation Product 3-Substituted Indene Deprotonation->Product Catalyst_Regen Catalyst Regeneration (H+) Deprotonation->Catalyst_Regen

Mechanism of Brønsted acid-catalyzed cyclization.

Pharmacological Activities of 3-Substituted Indene Derivatives

The strategic functionalization of the indene scaffold at the 3-position has yielded a rich pipeline of compounds with diverse and potent biological activities. This section will highlight key therapeutic areas where these derivatives have shown significant promise.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Several 3-substituted indene derivatives have emerged as potent anti-inflammatory agents. A notable example is a series of 3-substituted-indolin-2-one derivatives that have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2][10]

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) , Protein Kinase B (Akt) , and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][10] For instance, 3-(3-hydroxyphenyl)-indolin-2-one has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced activation of these pathways in macrophages.[2]

Anti_inflammatory_Pathway cluster_akt Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt MAPK MAPK (JNK, ERK, p38) TLR4->MAPK IKK IKK TLR4->IKK Indene 3-Substituted Indene Derivative Indene->Akt Indene->MAPK Indene->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammation activates

Inhibition of inflammatory signaling pathways.
Compound IDSubstitution at C3Target Cell LineIC50 (µM)Reference
3-(3-hydroxyphenyl)-indolin-2-one 3-hydroxyphenylRAW264.7 (NO production)~20[2]
Indene Derivative 1 (structure not specified)(assay not specified)(data not provided)[10]
Anticancer Activity

The development of novel anticancer agents remains a critical focus of medicinal chemistry. 3-Substituted indene derivatives have demonstrated significant potential in this arena, with several compounds exhibiting potent antiproliferative activity against a range of cancer cell lines.[5][10][11][12]

One promising strategy involves the design of dihydro-1H-indene derivatives as tubulin polymerization inhibitors .[11][12] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Compound 12d from a recent study, a 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative, displayed impressive antiproliferative activity with IC50 values in the nanomolar range against several cancer cell lines.[11][12]

Furthermore, 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties have been synthesized and evaluated for their antitumor activities, with some compounds showing IC50 values as low as 0.32 µM against non-small cell lung cancer (A549) cells.[5][13]

Compound IDSubstitution at C3Target Cell LineIC50 (µM)Reference
12d 2-((4-hydroxy-3-methoxyphenyl)methyl)K5620.028[11][12]
12d 2-((4-hydroxy-3-methoxyphenyl)methyl)A5490.087[11][12]
12d 2-((4-hydroxy-3-methoxyphenyl)methyl)HeLa0.078[11][12]
Chloropyrrole derivative (structure specified in reference)A5490.32[5][13]
Chloropyrrole derivative (structure specified in reference)KB0.67[5][13]
Antiviral and Antimicrobial Activities

The emergence of drug-resistant viral and bacterial strains necessitates the continuous search for new antimicrobial and antiviral agents. 3-Substituted indene derivatives have shown promise in this area as well. For example, certain 3-substituted benzylidene-1,3-dihydro-indoline derivatives have been tested for their in vitro antibacterial and antifungal activities, with some compounds showing notable inhibition against Bacillus subtilis, Staphylococcus aureus, and Candida krusei.[3] Additionally, some indole derivatives have been investigated for their activity against the replication of the Hepatitis B virus (HBV).[3]

In the realm of antiviral research, indole-containing compounds have been explored as potential HIV-1 fusion inhibitors targeting the glycoprotein gp41.[3] Furthermore, some N-substituted indophenazine derivatives, which can be considered as complex indole derivatives, have shown inhibitory activity against Herpes simplex virus-1, vaccinia virus, and HIV-2.[14]

Compound IDSubstitution at C3Target OrganismMIC (µg/mL)Reference
Indene derivative 3 (structure specified in reference)Bacillus subtilis(data provided in reference)[4]
Indene derivative 8 (structure specified in reference)Candida lipolytica(data provided in reference)[4]
Indole-2-one derivative 2 (structure specified in reference)Salmonella enterica125[7]
Indole-2-one derivative 4 (structure specified in reference)MRSA125[7]

Structure-Activity Relationships (SAR) and Future Perspectives

The wealth of data on the biological activities of 3-substituted indene derivatives allows for the elucidation of preliminary structure-activity relationships (SAR). For instance, in the case of anti-inflammatory indolin-2-ones, the presence and position of hydroxyl groups on the 3-phenyl substituent appear to be critical for activity.[2] In the context of anticancer dihydro-1H-indene derivatives, the nature of the substituent on the B-ring significantly influences their antiproliferative potency.[11][12]

The continued exploration of the chemical space around the 3-substituted indene scaffold holds immense promise for the discovery of new and improved therapeutic agents. Future research should focus on:

  • Elucidation of detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

  • Optimization of pharmacokinetic properties: Efforts to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be crucial for their clinical translation.

  • Exploration of novel substitution patterns: The synthesis and evaluation of derivatives with diverse and unique substituents at the 3-position and other positions of the indene ring may lead to the discovery of compounds with novel biological activities.

Conclusion

3-Substituted indene derivatives represent a privileged class of compounds with a remarkable diversity of pharmacological activities. The synthetic methodologies developed for their preparation offer a high degree of control over their structure and properties. The potent anti-inflammatory, anticancer, antiviral, and antimicrobial activities exhibited by these compounds underscore their significant potential as a source of new drug candidates. This technical guide has provided a comprehensive overview of the current state of research in this exciting field, with the aim of inspiring further investigation and innovation in the development of 3-substituted indene-based therapeutics.

References

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  • Sun, L., et al. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 16(11), 9347-9363. [Link]

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Methodological & Application

3-methoxy-1H-indene as a diene in Diels-Alder cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methoxy-1H-indene as a Pro-Diene in Diels-Alder Cycloadditions

Executive Summary

This guide details the utilization of This compound as a latent diene (pro-diene) in Diels-Alder [4+2] cycloadditions. While 1H-indene derivatives are formally stable alkenes, they can undergo a thermal 1,5-sigmatropic hydrogen shift to generate transient, highly reactive 2H-indene (isoindene) species. This "Isoindene Strategy" allows researchers to access complex bridged polycyclic skeletons (benzobicyclo[2.2.1]heptenes) that are otherwise difficult to synthesize. This protocol is essential for the construction of functionalized fluorenones, gibberellin analogues, and steroid scaffolds.

Chemical Profile & Mechanistic Insight

The "Isoindene" Anomaly

This compound (1 ) is an electron-rich enol ether. It does not react as a diene in its ground state. Under thermal conditions (>110°C), it isomerizes to 1-methoxy-2H-indene (2 ), a cyclic diene with a high HOMO energy coefficient, making it an exceptional partner for electron-deficient dienophiles.

  • Pro-Diene: this compound (Stable, isolable).

  • Active Diene: 1-Methoxy-2H-indene (Transient, generated in situ).

  • Reaction Type: Normal Electron Demand Diels-Alder (NEDDA).

Pathway Visualization

IsoindenePathway Indanone 1-Indanone (Precursor) MethoxyIndene This compound (Stable Pro-Diene) Indanone->MethoxyIndene HC(OMe)3, H+ Isoindene 1-Methoxy-2H-indene (Transient Active Diene) MethoxyIndene->Isoindene 1,5-H Shift (>110°C) TransitionState [4+2] Transition State (Endo-Selective) Isoindene->TransitionState + Dienophile (e.g., Maleic Anhydride) Adduct Bridged Adduct (Benzonorbornene deriv.) TransitionState->Adduct Cycloaddition

Figure 1: The generation of the active isoindene diene from the stable this compound precursor.

Pre-Reaction Protocol: Synthesis of this compound

Note: This reagent is sensitive to hydrolysis. Prepare fresh or store under inert atmosphere at -20°C.

Materials:

  • 1-Indanone (1.0 equiv)

  • Trimethyl orthoformate (TMOF) (2.0 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.05 equiv)

  • Methanol (anhydrous)

Step-by-Step Synthesis:

  • Dissolution: Dissolve 1-indanone (10 mmol) in anhydrous methanol (20 mL) under Nitrogen.

  • Activation: Add TMOF (20 mmol) followed by pTsOH (0.5 mmol).

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes). The ketone spot (Rf ~0.4) should disappear, replaced by the less polar enol ether (Rf ~0.7).

  • Quench: Add solid NaHCO3 (1.0 g) to neutralize the acid. Stir for 10 minutes.

  • Isolation: Filter off solids. Concentrate the filtrate under reduced pressure.

  • Purification: Rapid filtration through a short pad of basic alumina (using 5% Et3N in Hexanes) is recommended to remove traces of acid. Do not use silica gel for chromatography as the acidity will hydrolyze the enol ether.

  • Storage: Obtain this compound as a pale yellow oil. Use immediately for the Diels-Alder step.

Core Protocol: Diels-Alder Cycloaddition[1]

This protocol describes the reaction with Maleic Anhydride . Adjust stoichiometry for other dienophiles (e.g., Benzoquinone, N-phenylmaleimide).

Reagents:

  • This compound (Freshly prepared)

  • Maleic Anhydride (1.2 equiv)

  • Solvent: Anhydrous Toluene (degassed)

  • Inhibitor: BHT (2,6-di-tert-butyl-4-methylphenol) (trace, optional to prevent polymerization)

Experimental Workflow:

  • Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Mixing: Dissolve this compound (1.0 equiv) in Toluene (0.5 M concentration). Add Maleic Anhydride (1.2 equiv).

  • Thermal Activation: Heat the mixture to reflux (110°C) .

    • Critical Mechanistic Note: The reflux temperature is required not just for the cycloaddition kinetics, but to drive the endergonic 1,5-hydrogen shift that converts the 1H-indene to the reactive 2H-indene.

  • Monitoring: Monitor by TLC or GC-MS. Reaction typically requires 4–12 hours.

    • Observation: The mixture may darken slightly.

  • Workup (Adduct Isolation):

    • Cool to room temperature.[1]

    • Concentrate toluene under reduced pressure.

    • The product is often a crystalline solid. Recrystallize from Hexanes/EtOAc or precipitate with cold Ether.

Data Interpretation (Regioselectivity): Due to the methoxy group at the C1 position of the reactive isoindene, the "bridgehead" methoxy group in the final adduct exerts steric and electronic control.

ParameterObservation
Major Isomer Endo-adduct (Kinetic control)
Regiochemistry Bridgehead Methoxy (C1 of the bridge)
Stereochemistry Syn to the methoxy bridge (typically)

Post-Synthetic Transformations

The Diels-Alder adduct contains a sensitive enol ether bridge. This can be exploited for ring expansion or hydrolysis.

Protocol A: Hydrolysis to Ketone (Norbornanone derivative)
  • Dissolve the adduct in THF.

  • Add 1M HCl (aq). Stir at RT for 1 hour.

  • The methoxy group is hydrolyzed, and the bridge often cleaves or rearranges depending on the specific skeleton, often yielding functionalized hydrindanes or fluorenones.

Protocol B: Aromatization (Synthesis of Fluorenols)

If using quinones as dienophiles, the adduct can be aromatized using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing benzene to yield substituted fluorenones.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of starting materialEnsure all glassware is flame-dried; add 1% Et3N to the reaction solvent to scavenge trace acid.
No Reaction Temperature too lowThe 1,5-H shift has a high activation energy. Ensure vigorous reflux in Toluene or switch to Xylene (140°C).
Polymerization Dienophile instabilityAdd radical inhibitor (BHT). Add dienophile slowly via syringe pump.

References

  • Synthesis of Indanones and Indenes

    • Odedra, A., Datta, S., & Liu, R.-S. (2007).[2][3] Cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by Ruthenium. Journal of Organic Chemistry.

  • Diels-Alder Reactivity of Indenes (Isoindene Gener

    • Berson, J. A., & Aspelin, G. B. (1963). The 1,5-Hydrogen Shift in the Isoindene System. Tetrahedron.
    • (Foundational mechanistic text)

  • General Diels-Alder Methodology

    • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
  • Regioselectivity in Diels-Alder Reactions

    • Fleming, I. (1976).[4] Frontier Orbitals and Organic Chemical Reactions. Wiley.

Sources

Application Note: Chemoselective Synthesis of 3-Methoxy-1H-indene via Nucleophilic Substitution of 3-Bromoindene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This protocol details the synthesis of 3-methoxy-1H-indene (CAS: 2725-76-0) starting from 3-bromoindene . While vinylic halides are typically resistant to nucleophilic substitution (


), the unique electronic structure of the indenyl system allows this transformation to proceed under specific basic conditions.

Critical Technical Insight: The reaction relies on the allylic-vinylic isomerization inherent to the indenyl system. 3-bromoindene (thermodynamically stable) exists in equilibrium with 1-bromoindene (kinetically reactive). The substitution often occurs via the transient 1-bromo species or an elimination-addition mechanism, necessitating precise temperature control and strictly anhydrous conditions to prevent hydrolysis to 1-indanone.

Scientific Background & Mechanism[1][2]

The Indenyl Challenge

The target molecule, this compound, is a valuable enol ether used as a precursor for metallocene ligands and functionalized indanes. The starting material, 3-bromoindene, presents a "vinylic trap":

  • Vinylic Position (C3): Direct nucleophilic attack is sterically and electronically disfavored.

  • Benzylic Position (C1): Highly reactive but prone to polymerization.

Reaction Pathway

The synthesis utilizes Sodium Methoxide (NaOMe) in Methanol (MeOH) .[1] The mechanism is not a simple


 displacement.[1][2][3][4] It involves a base-promoted equilibrium where the methoxide ion attacks the system, driven by the formation of the conjugated, aromatic-stabilized enol ether.

Key Pathway:



The final product, this compound, is the thermodynamic product due to the conjugation of the double bond with the benzene ring and the electron-donating methoxy group.

Visualization: Reaction Workflow & Mechanism[6]

IndeneSynthesis Start 3-Bromoindene (Vinylic Halide) Inter1 1-Bromoindene (Transient Allylic) Start->Inter1 Equilibrium Inter2 1-Methoxyindene (Kinetic Product) Start->Inter2 Slow Direct Attack Inter1->Inter2 Fast Substitution Reagent NaOMe / MeOH (Reflux) Reagent->Inter1 Product This compound (Thermodynamic Target) Inter2->Product Isomerization (Base Cat.) SideProduct 1-Indanone (Hydrolysis Artifact) Product->SideProduct H3O+ (Avoid!)

Figure 1: Mechanistic pathway highlighting the critical isomerization step and the risk of acid-catalyzed hydrolysis.

Experimental Protocol

Reagents & Equipment
ReagentPurity/GradeRole
3-Bromoindene >95% (Freshly prepared*)Substrate
Methanol (MeOH) Anhydrous (<50 ppm H2O)Solvent
Sodium Methoxide 25-30 wt% in MeOHNucleophile/Base
Triethylamine 99%Quench Buffer

*Note: 3-Bromoindene is unstable. If storing, keep at -20°C under Argon. It is often best prepared in situ from indene via dibromination/elimination.

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.

  • Flush the system with dry Nitrogen (

    
    ) or Argon for 15 minutes.
    
  • Why: Indenes are prone to oxidative polymerization; moisture leads to indanone formation.

Step 2: Reagent Preparation

  • Charge the flask with Anhydrous Methanol (50 mL per 10 mmol substrate).

  • Add Sodium Methoxide solution (1.5 equivalents).

  • Observation: The solution should be clear and colorless to slightly yellow.

Step 3: Reaction Initiation

  • Dissolve 3-Bromoindene (1.0 equivalent) in a minimal amount of anhydrous MeOH or THF.

  • Add the substrate solution dropwise to the stirring NaOMe solution at room temperature.

  • Exotherm Check: Monitor temperature; a mild exotherm indicates immediate reactivity (likely of any 1-bromo isomer present).

Step 4: Thermal Driving (Reflux)

  • Heat the mixture to a gentle reflux (65°C).

  • Maintain reflux for 4–6 hours .

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. Look for the disappearance of the bromide (

    
     ~194/196) and appearance of the methoxy product (
    
    
    
    146).

Step 5: Workup (Critical Phase)

  • Cool the reaction mixture to room temperature.

  • Neutralization: Do NOT use dilute acid. Instead, add a small amount of solid

    
     or 1 mL of Triethylamine to ensure the system stays basic/neutral.
    
  • Concentrate the methanol under reduced pressure (Rotovap) at <40°C.

  • Resuspend the residue in Diethyl Ether (

    
    ) and wash with cold  water (2x) and brine (1x).
    
  • Dry organic layer over

    
     (Sodium Sulfate) and filter.
    

Step 6: Isolation

  • Concentrate the filtrate.[5]

  • Purification: Vacuum distillation (Kugelrohr) is preferred over column chromatography, as silica gel is slightly acidic and can hydrolyze the enol ether. If chromatography is necessary, use Alumina (Basic) or Silica pre-treated with 1% Triethylamine.

Results & Validation

Expected Data Specifications
ParameterSpecificationNotes
Appearance Pale yellow oilDarkens upon oxidation
Yield 65 - 80%Dependent on water exclusion
1H NMR (CDCl3)

3.85 (s, 3H, OMe)
Distinctive singlet
1H NMR (Vinylic)

5.40 (d, 1H, C2-H)
Coupling to C1 protons
GC-MS m/z 146 (

)
Base peak often 131 (M - Me)
Troubleshooting Guide
  • Issue: Product contains significant 1-Indanone .

    • Cause: Acidic hydrolysis during workup or wet methanol used.

    • Fix: Use strictly anhydrous MeOH; ensure workup pH > 7; use basic alumina for purification.

  • Issue: Low conversion; starting material remains.

    • Cause: 3-bromo isomer is too stable; reflux time insufficient.

    • Fix: Increase reflux time or add a catalytic amount of

      
       (silver assisted ionization) to facilitate bromide departure (use with caution, precipitates AgBr).
      

References

  • Friedrich, E. C., & Taggart, D. B. (1975). The reaction of 1- and 3-bromoindene with methoxide. The Journal of Organic Chemistry, 40(6), 720–723. Link

  • Noland, W. E., et al. (1982). Synthesis of Indenyl Ethers and Their Rearrangements. Journal of Organic Chemistry. (Validates the thermodynamic stability of 3-methoxy isomers).
  • Organic Chemistry Portal. (2023). Synthesis of Indenes. Link

  • Wyzant. (2012). Mechanisms of Elimination vs Substitution in Tertiary/Vinylic Halides. Link

Sources

Application Notes & Protocols: Leveraging 3-Methoxy-1H-Indene as a Strategic Precursor for Indanone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Indanone Scaffold

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents. Its rigid, bicyclic framework provides a well-defined orientation for pharmacophoric groups, making it an attractive starting point for drug design. Indanone derivatives have demonstrated a vast spectrum of biological activities, including potent anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The successful development of drugs like Donepezil for Alzheimer's disease has cemented the indanone nucleus as a critical target for researchers in neurodegenerative disease.[2][3]

While classical synthetic routes to indanones, such as the intramolecular Friedel-Crafts cyclization of 3-arylpropanoic acids, are well-established, they can require harsh conditions and may not be compatible with sensitive functional groups.[1][4][5] This guide focuses on a more modern and versatile strategy: the use of 3-methoxy-1H-indene as a stable, easily accessible precursor. As an enol ether, this compound serves as a "masked ketone," offering a mild and efficient entry point to the 1-indanone system and its valuable derivatives.

Part 1: The Core Transformation - Unmasking the Ketone

The synthetic utility of this compound lies in its identity as an enol ether. Enol ethers are significantly more stable than their enolate counterparts but can be readily hydrolyzed under acidic conditions to reveal the corresponding ketone.[6][7] This transformation is the cornerstone of its application as an indanone precursor.

Mechanistic Rationale: Acid-Catalyzed Hydrolysis

The conversion of the methoxy-indene to indanone proceeds via a well-understood acid-catalyzed hydrolysis mechanism. The process ensures a clean and high-yielding transformation under relatively mild conditions.

  • Protonation: The reaction is initiated by the protonation of the enol ether. This can occur at either the C2 carbon or the ether oxygen. Protonation at the carbon atom is generally more productive for hydrolysis. The acid catalyst (H₃O⁺) donates a proton to the electron-rich double bond, creating a resonance-stabilized carbocation intermediate.[8][9]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbocation at C3.[8] This step forms a protonated hemiacetal intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the methoxy group, converting it into a good leaving group (methanol).

  • Elimination: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O bond, leading to the elimination of methanol.

  • Deprotonation: A final deprotonation step by a water molecule regenerates the acid catalyst and yields the final 1-indanone product.

The following diagram illustrates this key mechanistic pathway.

G Start This compound Protonated Resonance-Stabilized Carbocation Start->Protonated + H₃O⁺ - H₂O Hemiacetal Protonated Hemiacetal Protonated->Hemiacetal + H₂O ProtonTransfer Methanol as Leaving Group Hemiacetal->ProtonTransfer Proton Transfer Oxonium Protonated 1-Indanone ProtonTransfer->Oxonium - CH₃OH Product 1-Indanone Oxonium->Product - H₃O⁺ (Catalyst Regen.)

Caption: Mechanism of Acid-Catalyzed Hydrolysis of this compound.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 1-indanone from this compound and its subsequent derivatization.

Protocol 1: Synthesis of 1-Indanone via Hydrolysis

This protocol details the standard procedure for converting the precursor into the core indanone scaffold. The reaction is robust and can be adapted with various acid catalysts.

G Start {Start | this compound in THF/H₂O} Step1 Step 1: Acidification Add conc. HCl dropwise at 0°C Start->Step1 Step2 Step 2: Reaction Stir at room temperature for 2-4h Monitor by TLC Step1->Step2 Step3 Step 3: Quench & Extract Add NaHCO₃ (aq) Extract with Ethyl Acetate (3x) Step2->Step3 Step4 Step 4: Wash & Dry Wash with brine Dry over anhydrous Na₂SO₄ Step3->Step4 Step5 Step 5: Purify Concentrate in vacuo Purify via Column Chromatography Step4->Step5 End {End Product | Pure 1-Indanone} Step5->End

Caption: Workflow for the Synthesis of 1-Indanone.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in a 3:1 mixture of tetrahydrofuran (THF) and water (to a final concentration of ~0.2 M).

  • Acidification: Cool the solution to 0°C in an ice bath. Add concentrated hydrochloric acid (0.5 eq) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot (higher Rf) and the appearance of the more polar 1-indanone spot (lower Rf) indicates reaction completion.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure 1-indanone as a crystalline solid.

Data & Characterization:

Catalyst SystemSolventTemp (°C)Time (h)Typical Yield (%)
Conc. HClTHF/H₂ORT2-490-98%
Acetic AcidAcetone/H₂O506-885-95%
p-TsOHDioxane/H₂ORT5-788-96%
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.78 (d, 1H), 7.61 (t, 1H), 7.48 (d, 1H), 7.39 (t, 1H), 3.18 (t, 2H), 2.75 (t, 2H).

  • IR (KBr, cm⁻¹): ~1710 (C=O stretch).

Protocol 2: Derivatization via Claisen-Schmidt Condensation

Once 1-indanone is synthesized, its α-protons (at the C2 position) become acidic, enabling a wide range of derivatization reactions.[6] A prominent example is the base-catalyzed Claisen-Schmidt (aldol) condensation with an aromatic aldehyde to form biologically active arylidene indanones.[10][11]

G Start {Start | 1-Indanone & Benzaldehyde in Ethanol} Step1 Step 1: Base Addition Add aqueous NaOH solution at 0°C Start->Step1 Step2 Step 2: Condensation Stir at room temperature for 6-12h Step1->Step2 Step3 Step 3: Precipitation Pour mixture into ice-cold water Acidify with dilute HCl Step2->Step3 Step4 Step 4: Isolation Collect precipitate by vacuum filtration Step3->Step4 Step5 Step 5: Purify Wash solid with cold water Recrystallize from Ethanol Step4->Step5 End {End Product | Pure Arylidene Indanone Derivative} Step5->End

Caption: Workflow for Arylidene Indanone Synthesis.

Methodology:

  • Setup: In a flask, dissolve 1-indanone (1.0 eq) and a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 1.05 eq) in ethanol.

  • Base Addition: Cool the solution to 0°C and add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise. A color change is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Self-Validation Checkpoint: The reaction progress can be monitored by TLC. The formation of a new, less polar, and often colored spot corresponding to the conjugated product indicates a successful reaction.

  • Isolation: Pour the reaction mixture into a beaker of ice-cold water. Acidify the mixture to pH ~5-6 with dilute HCl. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure arylidene indanone derivative.

Part 3: Applications & Strategic Considerations in Drug Development

The true value of the this compound route is the access it provides to a diverse library of indanone derivatives for screening and lead optimization.

  • Anticancer Agents: Many indanone derivatives exhibit potent anticancer activity. For instance, certain 2-arylidene indanones act as tubulin polymerization inhibitors, binding to the colchicine site and inducing G2/M cell cycle arrest and apoptosis.[12] The ability to easily vary the substituted benzaldehyde in Protocol 2 allows for rapid generation of a structure-activity relationship (SAR) profile.

  • Neuroprotective Agents: As mentioned, the indanone scaffold is central to drugs targeting neurodegenerative diseases. Derivatives have been shown to inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are implicated in the pathophysiology of Alzheimer's and Parkinson's diseases.[3]

  • Anti-inflammatory Drugs: The indanone core is also found in non-steroidal anti-inflammatory drugs (NSAIDs). Some derivatives are selective inhibitors of cyclooxygenase-2 (COX-2), offering a path to developing anti-inflammatory agents with reduced gastrointestinal side effects.[13]

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Hydrolysis (Protocol 1) Insufficient acid catalyst; Short reaction time.Increase catalyst loading slightly (to 0.6 eq), prolong reaction time, or warm the reaction gently to 40°C.
Low Yield in Condensation (Protocol 2) Aldehyde is sterically hindered or deactivated; Base is not strong enough.Increase reaction time and/or temperature; Consider using a stronger base like potassium tert-butoxide in an anhydrous solvent like THF.
Polymerization Side Products Excessively harsh acidic or basic conditions.Ensure controlled, dropwise addition of reagents. Avoid unnecessarily high temperatures. Use of milder acids (e.g., p-TsOH) can mitigate this.

Conclusion

This compound stands out as a highly effective and strategic precursor for the synthesis of 1-indanone and its derivatives. The mild conditions required for the deprotection of its enol ether functionality provide a robust and high-yielding entry point to this medicinally important scaffold. The subsequent ease of derivatization at the C2 position allows researchers and drug development professionals to rapidly assemble libraries of novel compounds for biological evaluation, accelerating the discovery of new therapeutic agents.

References

  • Kozlov, N. G., Popova, L. A., & Tereshko, A. B. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 488–514. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • Womack, G. B., Angeles, J. G., Fanelli, V. E., & Heyer, C. A. (2007). Iron(III)-Catalyzed Cyclization of Cinnamaldehyde Acetals to 1-Methoxyindenes. The Journal of Organic Chemistry, 72(18), 7046–7049. [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic & Medicinal Chemistry, 117684. [Link]

  • Singh, P., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(18), 10795-10811. [Link]

  • Huang, T. Z., et al. (2011). Synthesis of 1-Indanones from Benzoic Acids. Industrial & Engineering Chemistry Research, 51(1), 133-137. [Link]

  • Chemistry LibreTexts. (2023). 19.1: Reactions of Enolates with Aldehydes and Ketones. Retrieved from [Link]

  • Making Molecules. (2024). An Introduction to Enols & Enolates. Retrieved from [Link]

  • Oreate AI Blog. (2026). Unraveling the Acid-Catalyzed Hydrolysis of Enols: A Step-by-Step Journey. Retrieved from [Link]

  • MJD chemistry. (2021). Mechanism of Acid catalyzed enolization | Chemistry of enolate ion and enol. YouTube. [Link]

  • Feng, J., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247193. [Link]

  • Heiszwolf, G. J., & Kloosterziel, H. (1966). Formation of enol ethers by alkylation of ketones. Chemical Communications (London), (2), 51a. [Link]

Sources

Synthesis of Functionalized Indenes Using 3-Methoxy-1H-indene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indene scaffold is a privileged structural motif found in numerous biologically active molecules and functional materials. Its unique electronic and steric properties make it a valuable building block in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthesis of functionalized indenes, with a particular focus on the versatile starting material, 3-methoxy-1H-indene. As a stable enol ether of 1-indanone, this compound offers a unique platform for a variety of chemical transformations, enabling the introduction of diverse functional groups at multiple positions of the indene core.

This document will detail key synthetic strategies, provide step-by-step protocols for the preparation and functionalization of this compound, and discuss the mechanistic rationale behind these transformations.

The Strategic Advantage of this compound

This compound serves as a valuable and versatile precursor for the synthesis of a wide array of functionalized indene derivatives. Its utility stems from several key features:

  • Masked Carbonyl Group: The methoxy group acts as a protecting group for the ketone functionality of 1-indanone. This allows for chemical modifications on the indene scaffold that would otherwise be incompatible with a free ketone. Subsequent hydrolysis of the enol ether readily regenerates the indanone, providing access to a different class of functionalized indene derivatives.

  • Nucleophilic and Electrophilic Potential: The electron-rich double bond of this compound can participate in reactions with electrophiles. Furthermore, the acidic protons at the C1 position and on the aromatic ring can be selectively removed to generate nucleophilic intermediates for reaction with various electrophiles.

  • Directing Group for Aromatic Functionalization: The methoxy group, being an ortho-para director, can influence the regioselectivity of electrophilic substitution on the benzene ring, although this is less common than functionalization of the five-membered ring. More importantly, it can act as a directing group for ortho-lithiation.[1]

Preparation of this compound

The starting material, this compound, can be readily prepared from the commercially available 1-indanone. The synthesis involves the formation of the enolate of 1-indanone, followed by trapping with a methylating agent.

Protocol 1: Synthesis of this compound from 1-Indanone

This protocol describes the O-methylation of 1-indanone to yield this compound.

Materials:

  • 1-Indanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask to create a suspension of sodium hydride.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 1-indanone (1.0 equivalent) in anhydrous THF to the stirred suspension. Hydrogen gas will evolve.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases, to ensure complete formation of the sodium enolate.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add dimethyl sulfate or methyl iodide (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford this compound as a colorless oil.

Causality Behind Experimental Choices:

  • The use of a strong, non-nucleophilic base like sodium hydride is crucial for the quantitative deprotonation of 1-indanone to form the enolate without competing nucleophilic addition to the carbonyl group.

  • Anhydrous conditions are essential as both sodium hydride and the resulting enolate are highly reactive towards water.

  • The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the reaction of the highly reactive intermediates with oxygen and moisture.

  • The slow addition of reagents, particularly the quenching step, is a critical safety measure to control the exothermic nature of the reactions.

Functionalization of this compound

This compound can be functionalized at several positions, offering a rich chemistry for the synthesis of diverse indene derivatives.

C1-Alkylation via Deprotonation

The C1 position of this compound is acidic due to the formation of a resonance-stabilized indenyl anion upon deprotonation. This anion can then react with various electrophiles, such as alkyl halides, to introduce substituents at the C1 position.

dot

C1_Alkylation Start This compound Anion Indenyl Anion Start->Anion  n-BuLi, THF, -78 °C Product 1-Alkyl-3-methoxy-1H-indene Anion->Product  R-X Electrophile Alkyl Halide (R-X) DoM Start This compound OrthoLith 4-Lithio-3-methoxy- 1H-indene Start->OrthoLith  s-BuLi or t-BuLi, TMEDA, -78 °C Product 4-Substituted-3-methoxy- 1H-indene OrthoLith->Product  E+ Electrophile Electrophile (E+) Diels_Alder Diene This compound (Diene) Adduct [4+2] Cycloadduct Diene->Adduct Dienophile Electron-Deficient Alkene (Dienophile) Dienophile->Adduct  Heat or Lewis Acid

Sources

Troubleshooting & Optimization

preventing hydrolysis of 3-methoxy-1H-indene during workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Hydrolysis During Workup & Purification Ticket Type: Troubleshooting Guide & FAQ Last Updated: February 26, 2026

The Core Issue: Enol Ether Vulnerability

Why is your product decomposing? 3-Methoxy-1H-indene is a cyclic enol ether. Unlike standard ethers (e.g., diethyl ether), enol ethers are extremely acid-sensitive . They function as "masked ketones." In the presence of even trace acidity (protons from silica gel, acidic chloroform, or unbuffered water) and moisture, they undergo rapid hydrolysis to form 1-indanone and methanol.

This is not a random degradation; it is a kinetically fast, acid-catalyzed cascade. If your product turns from a clear oil/white solid to a yellow oil (characteristic of 1-indanone) during workup, you have likely exposed it to a proton source.

The Mechanism of Failure

Understanding the enemy is the first step to defeating it. The diagram below illustrates exactly how a stray proton destroys your molecule.

Hydrolysis Start This compound (Enol Ether) Inter1 C2-Protonation (Resonance Stabilized Oxocarbenium Ion) Start->Inter1 Rate Limiting Step H_plus + H+ (Acid) H_plus->Start Inter2 Hemiacetal Intermediate Inter1->Inter2 Nucleophilic Attack Water + H2O Water->Inter1 End 1-Indanone (Thermodynamic Sink) Inter2->End Collapse MeOH + MeOH

Caption: Figure 1. Acid-catalyzed hydrolysis pathway.[1][2][3] The protonation of the C2 position is irreversible and leads rapidly to the ketone.

Workup Protocols: The "Buffered Quench"

Objective: Maintain pH > 7.5 at all times. Standard water washes are often slightly acidic (pH 5.5–6.0 due to dissolved CO2). This is sufficient to trigger hydrolysis.

Protocol A: Quenching Reactions

If your reaction mixture is acidic or neutral, do not add water directly.

  • Cool Down: Chill the reaction vessel to 0°C (ice bath). Hydrolysis rates drop significantly at lower temperatures.

  • The Quench: Add Saturated Aqueous NaHCO3 (Sodium Bicarbonate) or 1M NaOH (if your molecule tolerates strong base).

    • Ratio: Use at least 1:1 volume relative to the reaction solvent.

  • Verification: Spot check the aqueous layer pH with a strip. It must be pH 8–9 .

Protocol B: Extraction & Drying
  • Solvent Choice: Use Diethyl Ether (

    
    ) or Ethyl Acetate. Avoid Dichloromethane (DCM) if possible, as it can become acidic over time (HCl formation). If using DCM, wash it with bicarbonate first.
    
  • The "Base Wash": Wash the organic layer with Sat. NaHCO3 twice.

  • Drying: Use Potassium Carbonate (

    
    )  instead of Magnesium Sulfate (
    
    
    
    ).
    • Why?

      
       is slightly acidic (Lewis acid character). 
      
      
      
      acts as both a drying agent and a basic buffer.

Purification: The "Deactivated Silica" Method

The Trap: Standard Flash Chromatography Silica Gel (SiO2) has a surface pH of 4.0–5.0 due to silanol (Si-OH) groups. This is a "death trap" for this compound.

The Solution: You must neutralize the silica surface before the compound touches it.

Method 1: Triethylamine (Et3N) Deactivation (Recommended)

This method caps the acidic silanol sites with a base.

StepActionTechnical Note
1 Prepare Slurry Mix silica gel with Hexanes containing 1–5% Triethylamine (Et3N) .
2 Pack Column Pour the slurry and flush with 2–3 column volumes of the Hexanes/Et3N mix.
3 Elution Run your column using your gradient (e.g., Hexanes/EtOAc). Maintain 1% Et3N in the eluent throughout the run.
4 Evaporation Rotovap the fractions. Et3N is volatile and will be removed, leaving the product intact.
Method 2: Basic Alumina

If the compound decomposes even on deactivated silica, switch the stationary phase entirely.

  • Material: Aluminum Oxide (Alumina), Basic, Brockmann Activity II or III.

  • Pros: Inherently basic; no additives needed.

  • Cons: Lower resolution than silica; requires trial-and-error for

    
     values.
    

Storage & Stability

Once isolated, the battle isn't over. Atmospheric moisture + glass surface acidity can still degrade the product.

  • Vial Prep: Wash storage vials with dilute NaOH, then rinse with water and acetone, and oven dry. This neutralizes surface acidity.

  • Stabilizer: Add a single pellet of Potassium Hydroxide (KOH) or Potassium Carbonate to the vial before sealing.

  • Atmosphere: Flush with Argon/Nitrogen.[4]

  • Temperature: Store at -20°C.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield or Decomposition CheckNMR Check Crude NMR: Is 1-Indanone present? Start->CheckNMR YesIndanone Yes: Hydrolysis occurred CheckNMR->YesIndanone Peaks at ~7.5, 2.6, 3.1 ppm NoIndanone No: Product intact in crude CheckNMR->NoIndanone Q_When When did it appear? YesIndanone->Q_When Reaction During Reaction Q_When->Reaction Workup During Workup Q_When->Workup Column After Column Q_When->Column FixRxn Solvents not anhydrous? Reagents acidic? Reaction->FixRxn FixWorkup Use NaHCO3 quench. Keep cold (0°C). Workup->FixWorkup FixCol Silica acidity. Use 1-5% Et3N or Basic Alumina. Column->FixCol

Caption: Figure 2. Diagnostic workflow for identifying the point of failure.

Frequently Asked Questions (FAQ)

Q: Can I use rotary evaporation (rotovap) safely? A: Yes, but with caution. Water baths can be warm, and if your solvent contains traces of acid (e.g., old chloroform), concentration increases the acid strength.

  • Fix: Add a few drops of Et3N to the flask before putting it on the rotovap. Keep the bath temperature < 30°C.

Q: My product is an oil. Can I distill it? A: Distillation is risky because heat promotes the thermodynamic collapse to the ketone. If you must distill, use Kugelrohr distillation under high vacuum with the receiving flask cooled to -78°C. Pre-wash the glassware with base.

Q: How do I spot this on TLC? A:

  • This compound: Usually less polar (higher

    
    ). Stains well with KMnO4 (active double bond).
    
  • 1-Indanone: More polar (lower

    
    ). UV active.
    
  • Warning: If you spot the pure enol ether on a standard silica TLC plate and let it sit, it might decompose on the plate, showing a streak or a ghost spot of the ketone. Run the TLC immediately or use alumina plates.

Q: Why does the NMR show a mixture even after "clean" purification? A: If you used


 (Chloroform-d) as the NMR solvent, it is naturally acidic (forms DCl over time).
  • Fix: Filter your

    
     through a small plug of basic alumina before adding it to your sample, or use 
    
    
    
    (Benzene-d6) which is non-acidic.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Formation and Reactions of Enols and Enolates - Discusses general acid sensitivity of enol ethers).

  • Biotage. (2023).[5][6] How do I purify ionizable organic amine compounds using flash column chromatography? (Discusses silica neutralization techniques applicable to acid-sensitive compounds).

  • BenchChem. (2025).[4] Troubleshooting Guide for Enol Ether Synthesis. (Specific protocols for quenching and storage of enol ethers).

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. (Protocol for Triethylamine deactivation of silica).

  • Organic Chemistry Portal. (2019). Synthesis of Indanones. (Provides context on the thermodynamic stability of indanones vs. indenes).

Sources

minimizing polymerization of 3-methoxy-1H-indene in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stabilization of 3-methoxy-1H-indene (and structurally related electron-rich enol ethers) in acidic environments.

Executive Summary & Chemical Logic

The Core Problem: this compound acts as a cyclic vinyl ether (enol ether). The methoxy group is a strong electron-donating group (EDG) that increases the electron density of the C2-C3 double bond.

In the presence of protons (


) or Lewis acids, the 

-carbon (C2) is rapidly protonated to form a resonance-stabilized oxocarbenium ion. This intermediate is a "super-electrophile" that reacts instantaneously with any available nucleophile.
  • If the nucleophile is water: You get hydrolysis (formation of 1-indanone).

  • If the nucleophile is another indene molecule: You get cationic polymerization (formation of polyindene gums/solids).

The Solution Strategy: Since you cannot change the thermodynamics of the intermediate, you must control the kinetics . Minimizing polymerization requires manipulating Temperature , Concentration , and Counter-ion/Solvent effects to favor the desired pathway or arrest the chain reaction.

Critical Mechanism Analysis

To troubleshoot effectively, you must visualize the competing pathways.

Pathway Diagram: The Fate of 3-Methoxyindene in Acid

IndenePathways Indene This compound (Monomer) Cation Oxocarbenium Intermediate (Highly Reactive) Indene->Cation Protonation (Rate Limiting) Proton Acid Source (H+ / Lewis Acid) Proton->Cation Polymer Polymerization (Gummy Solid) Cation->Polymer + Monomer (High Conc.) Indanone Hydrolysis Product (1-Indanone) Cation->Indanone + Water (Aqueous Acid) Polymer->Polymer Chain Growth

Figure 1: Competing reaction pathways. Polymerization is second-order with respect to monomer concentration, whereas protonation is first-order.

Troubleshooting Protocols & FAQs

Scenario A: "My reaction mixture turned into a viscous gum/solid."

Diagnosis: Uncontrolled Cationic Polymerization. Cause: High monomer concentration combined with insufficient cooling during acid exposure.

VariableRecommendationScientific Rationale
Concentration < 0.1 M Polymerization rate is often proportional to

. Dilution drastically slows chain propagation relative to initiation.
Temperature -78°C to -20°C Cationic polymerization has a low activation energy (

). Lowering T suppresses propagation (

) more effectively than initiation.
Addition Mode Inverse Addition Add the indene to the acid (slowly), not the acid to the indene. This prevents a high local concentration of monomer from encountering the active cation.

Corrective Protocol:

  • Dilute the reaction mixture 5-10x with a non-nucleophilic solvent (e.g., Dichloromethane or Toluene).

  • Cool to -78°C.

  • If the gum is already formed, the sample is likely lost. Filter the solid; the filtrate may contain residual monomer, but yield will be low.

Scenario B: "I see a new spot on TLC that isn't polymer or starting material."

Diagnosis: Acid-Catalyzed Hydrolysis (Indanone formation). Cause: Presence of adventitious water in the acidic medium.[1] Vinyl ethers hydrolyze rapidly to ketones in aqueous acid.

Corrective Protocol:

  • Dry Solvents: Ensure all solvents are anhydrous (dried over molecular sieves).

  • Atmosphere: Run strictly under Argon/Nitrogen.

  • Acid Choice: Switch from aqueous mineral acids (HCl, H2SO4) to anhydrous organic acids (p-TsOH, TFA) or Lewis acids (BF3·OEt2) in dry solvents.

Scenario C: "The compound degrades during workup/column chromatography."

Diagnosis: Silica Gel Acidity. Cause: Silica gel is slightly acidic (pH 4-5), which is sufficient to initiate polymerization or hydrolysis of electron-rich enol ethers.

Corrective Protocol (Buffered Silica):

  • Pre-treat Silica: Slurry the silica gel in the eluent containing 1-3% Triethylamine (Et3N) before packing the column.

  • Eluent: Maintain 0.5% Et3N in the mobile phase during the run.

  • Workup: Wash organic layers with cold saturated NaHCO3 immediately after the reaction. Do not use water or brine until the acid is fully neutralized.

Step-by-Step Methodology: Acid-Mediated Synthesis/Handling

Use this workflow if you must subject this compound to acidic conditions (e.g., during a Nazarov cyclization or deprotection).

Reagents
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

  • Quench Buffer: Saturated Sodium Bicarbonate (NaHCO3), pre-chilled to 0°C.

  • Base Additive: Triethylamine (Et3N).

Protocol
  • Preparation:

    • Flame-dry all glassware.

    • Prepare a quench flask containing the cold NaHCO3 solution before starting the reaction.

  • Reaction Execution:

    • Dissolve the precursor in DCM to a concentration of 0.05 M - 0.1 M (High dilution is key).

    • Cool the mixture to -78°C (Dry ice/Acetone bath).

    • Add the acid catalyst dropwise over 10-20 minutes.

  • Monitoring:

    • Monitor by TLC using a basic eluent (Hexane/EtOAc + 1% Et3N).

    • Do not warm the reaction to room temperature unless absolutely necessary for conversion.

  • Quenching (The Critical Step):

    • Do not pour the quench into the reaction.

    • Pour the cold reaction mixture into the vigorously stirring quench buffer. This ensures the acid is neutralized instantly upon contact, preventing a local "hotspot" of acidity and heat that triggers polymerization.

  • Isolation:

    • Separate layers quickly.

    • Dry organic layer over K2CO3 (Potassium Carbonate) rather than Na2SO4 or MgSO4, as K2CO3 provides a basic micro-environment.

    • Concentrate on a rotary evaporator at low temperature (< 30°C) .

References

  • Cationic Polymerization Mechanism

    • Source: Kennedy, J. P., & Marechal, E. (1982).
    • Context: Defines the fundamental kinetics of electron-rich alkene polymerization (styrenes/indenes)
    • Link:

  • Reactivity of Vinyl Ethers (Enol Ethers)

    • Source: Aoshima, S., & Kanaoka, S. (2009). "Synthesis of Stimuli-Responsive Polymers by Living Cationic Polymerization." Chemical Reviews, 109(11), 5245–5287.
    • Context: detailed discussion on the stabilization of vinyl ether cations and the necessity of Lewis bases to prevent uncontrolled polymeriz
    • Link:

  • Indanone/Indene Interconversion (Nazarov Context)

    • Source: Frontier, A. J., & Collison, C. (2005). "The Nazarov Cyclization in Organic Synthesis." Tetrahedron, 61(32), 7577-7606.
    • Context: Discusses acid conditions for forming indene systems and the competing side reactions of polymerization during acid-catalyzed cycliz
    • Link:

  • Stability of Methoxy-Indenes

    • Source: Noland, W. E., et al. (1966). "Indoles and Indenes."[2] Journal of Organic Chemistry.

    • Context: Historical foundation for the handling of electron-rich indene derivatives and their susceptibility to acid-catalyzed dimeriz
    • Link:

Sources

Technical Support: Optimizing Yield of 3-Methoxy-1H-Indene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-MeO-IND-OPT Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Acid Trap"

You are likely reading this because your synthesis of 3-methoxy-1H-indene is suffering from one of two failures: (A) Low conversion due to C-alkylation competition, or (B) High conversion followed by "mysterious" reversion to the starting material (1-indanone) during workup.

The synthesis of this compound is an enol etherification . Unlike standard ether synthesis, this reaction creates a molecule that is thermodynamically unstable in the presence of water and acid.[1]

The Golden Rule: The moment the reaction is complete, the system must remain strictly basic until the product is isolated.

Module 1: Route Selection (Why Your Yield is Low)

Q: Why did my reaction with NaH and Methyl Iodide (MeI) fail?

A: You likely observed C-methylation (2-methyl-1-indanone) rather than O-methylation.

The Mechanism: The enolate of 1-indanone is an ambident nucleophile . According to Hard-Soft Acid-Base (HSAB) theory:

  • The Oxygen (Enolate) is a "Hard" nucleophile.[1]

  • The Carbon (Alpha-position) is a "Soft" nucleophile.[1]

  • Methyl Iodide is a "Soft" electrophile.[1]

Result: Soft-Soft interaction dominates, leading to C-alkylation.[1] To force O-methylation, you need a "Hard" electrophile (like Me3OBF4) or, more robustly, you must abandon alkylation entirely in favor of acid-catalyzed dehydration of the dimethyl acetal .[1]

Recommended Route: Trimethyl Orthoformate (TMOF)

This route relies on equilibrium control, not kinetic alkylation.[1] It converts the ketone to a dimethyl acetal, which then eliminates methanol to form the enol ether.[1]

RouteComparison cluster_0 Route A: Base/Alkyl Halide (Flawed) cluster_1 Route B: TMOF (Recommended) Indanone1 1-Indanone Enolate Enolate Ion Indanone1->Enolate NaH C_Product 2-Methyl-1-indanone (Major Impurity) Enolate->C_Product MeI (Soft El.) Indanone2 1-Indanone Acetal Dimethyl Acetal Intermediate Indanone2->Acetal HC(OMe)3, H+ O_Product This compound (Target) Acetal->O_Product -MeOH (Elimination)

Figure 1: Comparison of synthetic pathways.[1] Route A favors C-alkylation due to HSAB principles.[1] Route B favors O-functionalization via acetal formation.

Module 2: The Optimized Protocol

Reagents:

  • 1-Indanone (1.0 eq)

  • Trimethyl Orthoformate (TMOF) (1.5 - 2.0 eq)

  • Methanol (anhydrous) (Solvent, 5-10 volumes)[1]

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq) — Catalyst

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar and attach a reflux condenser with a drying tube (CaCl2 or Drierite).[1] Moisture exclusion is critical.[1]

  • Dissolution: Dissolve 1-indanone in anhydrous Methanol.

  • Reagent Addition: Add TMOF. Then, add p-TsOH.[1]

  • Reaction: Heat to mild reflux (65°C). Monitor by TLC (Silica, 10% EtOAc/Hexane).[1]

    • Note: The spot for this compound will be less polar (higher Rf) than 1-indanone.

    • Time: Typically 2–6 hours.[1]

  • The Critical Step (Quench): Once conversion is >95%, cool the mixture to 0°C.

  • Neutralization: Add Sodium Methoxide (NaOMe) (solid or 25% soln in MeOH) or Triethylamine (Et3N) until pH is distinctly basic (pH 9-10).[1]

    • Warning: Do NOT add water yet.[1]

  • Concentration: Remove the bulk of Methanol and excess TMOF on a rotary evaporator under basic conditions.

  • Workup: Resuspend the residue in Hexane/Et2O (1:1). Wash rapidly with cold 5% NaHCO3 .[1] Dry over Na2SO4 (containing a pinch of K2CO3 to ensure basicity).

  • Purification: Vacuum distillation is preferred. If column chromatography is necessary, use silica gel pre-treated with 1% Triethylamine to neutralize acidic sites.[1]

Module 3: Troubleshooting & FAQs

Q: My TLC showed product, but after workup, I only isolated 1-indanone. What happened?

A: You suffered from Acid-Catalyzed Hydrolysis. Enol ethers are extremely sensitive to aqueous acid.[1] If you added water to the reaction mixture while p-TsOH was still active, the water attacked the double bond, reforming the hemiacetal and collapsing back to the ketone.

  • Fix: You must quench the catalyst with a base (Et3N or NaOMe) before any contact with water.[1]

Q: The product turns into a black tar during distillation.

A: Polymerization. this compound is electron-rich and prone to cationic polymerization if traces of acid remain or if the temperature is too high.

  • Fix: Add a radical inhibitor (BHT) and a base stabilizer (solid K2CO3) to the distillation flask. Keep the bath temperature as low as possible (high vacuum).[1]

Q: I see a "double spot" on TLC close to the product.

A: Acetal vs. Enol Ether. The reaction proceeds through the dimethyl acetal (1,1-dimethoxyindane). If the elimination of methanol is incomplete, you will see the acetal.[1]

  • Fix: Force the elimination by extending the reflux time or distilling off the Methanol/Methyl Formate azeotrope during the reaction to drive the equilibrium to the right (Le Chatelier’s principle).

Module 4: Process Logic Visualization

Use this decision tree to diagnose your yield loss during the workup phase.

WorkupLogic Start Reaction Complete (TLC shows Product) Quench Quench Step Start->Quench AddWater Add Water/Aq. Wash (Directly) Quench->AddWater Incorrect AddBase Add Et3N / NaOMe (Anhydrous) Quench->AddBase Correct ResultFail Hydrolysis! Reverts to 1-Indanone AddWater->ResultFail H+ present ResultSuccess Stable Enol Ether Ready for Distillation AddBase->ResultSuccess Acid Neutralized

Figure 2: The "Death Zone" in workup. Adding water before base causes immediate hydrolysis.[1]

Summary of Quantitative Parameters

ParameterRecommended RangeReason
Reagent Stoichiometry 1.5 – 2.0 eq TMOFExcess TMOF scavenges water produced during acetal formation.[1]
Catalyst Load 1 – 5 mol% p-TsOHSufficient to drive kinetics but minimizes polymerization risk.[1]
Reaction Temp 60°C – 70°C (Reflux)Promotes elimination of MeOH from the acetal intermediate.[1]
Quench pH pH > 9Essential to prevent hydrolysis during aqueous workup.[1]
Storage -20°C, Inert GasPrevents oxidation and hydrolysis (shelf-life stability).[1]

References

  • Indanone Synthesis & Reactivity

    • Source: BenchChem. (2025).[1][2] Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction. Retrieved from [1]

    • Relevance: Establishes the baseline stability and reactivity of the 1-indanone core, specifically regarding acid-catalyzed p
  • Orthoester Reagent Chemistry

    • Source: Wikipedia/General Chemical Data.[1] (n.d.). Trimethyl orthoformate Properties and Synthesis. Retrieved from

    • Relevance: Confirms TMOF as a water scavenger and reagent for converting ketones to acetals/enol ethers under acidic conditions.[1]

  • Hydrolytic Stability of Acetals/Enol Ethers

    • Source: BenchChem. (2025).[1][2] An In-depth Technical Guide to the Stability of 3,4-O-Methylidenehexose. Retrieved from [1]

    • Relevance: Provides quantitative data on the susceptibility of acetal/enol ether linkages to acid-catalyzed hydrolysis, valid
  • General Indene Synthesis

    • Source: Organic Chemistry Portal.[1][3][4] (n.d.). Synthesis of Indenes. Retrieved from [1]

    • Relevance: Broad overview of metal-catalyzed and acid-catalyzed routes to functionalized indenes.[1]

Sources

purification of 3-methoxy-1H-indene via vacuum distillation vs column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-OMet-003 Status: Active Specialist: Senior Application Scientist, Separation Technologies Subject: Optimization of Purification Methodologies (Distillation vs. Chromatography)

Executive Summary: The Enol Ether Conundrum

Welcome to the technical support interface. You are likely encountering difficulties purifying 3-methoxy-1H-indene . This molecule presents a classic "double-bind" scenario in organic synthesis:

  • Acid Sensitivity: As an enol ether, it is highly susceptible to hydrolysis under acidic conditions (reverting to 1-indanone).[1] This makes standard silica gel chromatography destructive.[2]

  • Thermal Instability: The indene core is prone to thermal polymerization, and the enol ether moiety can rearrange or decompose at high temperatures, making atmospheric distillation impossible.

This guide provides two validated workflows to navigate these stability issues.

Module 1: Flash Column Chromatography (High Purity / Small Scale)

Recommendation: Use this method for scales < 5g or when maximum purity (>98%) is required for catalytic screening.

The Core Problem: Silica Acidity

Standard silica gel (SiO₂) is slightly acidic (pH 6.0–6.5). When this compound contacts these acidic sites, the electron-rich double bond is protonated, forming a resonance-stabilized oxocarbenium ion. In the presence of trace moisture, this rapidly hydrolyzes back to 1-indanone.

The Solution: Amine Deactivation

You must neutralize the acidic silanol groups on the silica surface using Triethylamine (TEA).

Validated Protocol

Materials:

  • Silica Gel (Standard 230-400 mesh)

  • Triethylamine (TEA)[2]

  • Eluent: Hexanes / Ethyl Acetate (typically 95:5 to 90:10)

Step-by-Step Procedure:

  • Slurry Preparation: Prepare your mobile phase (e.g., 95:5 Hex:EtOAc). Add 1% v/v Triethylamine to this solvent mixture.

  • Column Packing: Slurry pack the column using the TEA-doped solvent.[2] Do not dry pack.

  • Equilibration: Flush the column with at least 2 column volumes (CV) of the TEA-doped solvent. This ensures the entire stationary phase is basic.

  • Sample Loading: Dissolve your crude oil in a minimum amount of the mobile phase (containing TEA).[2]

  • Elution: Run the column using the TEA-doped solvent.

  • Monitoring: Check fractions via TLC. The product should be UV active and stain easily with KMnO₄ or Anisaldehyde.

Technical Insight:

Why not Alumina? Basic Alumina is an alternative, but it often has lower resolution than silica and can retain polar impurities tenaciously. Deactivated silica offers the best balance of resolution and stability.

Workflow Visualization

Chromatography_Workflow cluster_warning Critical Control Point Start Crude this compound Check Check TLC Stability Start->Check Decomp Decomposition Observed? (Spot turns to Indanone) Check->Decomp Prep Prepare Eluent: Hex/EtOAc + 1% TEA Decomp->Prep Yes (Standard Silica) Run Elute & Collect Fractions Decomp->Run No (Alumina/Treated) Pack Slurry Pack Column (Flush with 2 CV of TEA-Eluent) Prep->Pack Load Load Sample (Liquid loading with TEA-Eluent) Pack->Load Load->Run Analyze NMR Analysis (Check for Hydrolysis) Run->Analyze

Figure 1: Decision tree and workflow for chromatographic purification emphasizing the neutralization step.

Module 2: Vacuum Distillation (Scalable / Lower Purity)

Recommendation: Use this method for scales > 10g where 95% purity is acceptable.

The Core Problem: Thermal Polymerization

Indene derivatives can polymerize via radical mechanisms at high temperatures. Furthermore, the methoxy group can undergo thermal elimination if the pot temperature exceeds 140-150°C.

The Solution: High Vacuum & Inhibitors

You must lower the boiling point significantly using high vacuum (< 1 mmHg) to keep the bath temperature below 120°C.

Validated Protocol

Equipment:

  • Short-path distillation head (minimize travel distance).

  • High vacuum pump (Rotary vane, capable of < 0.5 mmHg).

  • Cow receiver (multi-fraction collector).

Step-by-Step Procedure:

  • Preparation: Add a radical inhibitor to the distillation flask. BHT (Butylated hydroxytoluene) at 0.1 wt% is standard.

  • Setup: Grease all joints thoroughly. Leaks are fatal to this process.

  • Degassing: Apply vacuum slowly at room temperature to remove residual solvents.

  • Heating:

    • Target Vacuum: 0.1 – 0.5 mmHg .

    • Expected Boiling Point: ~80–95°C at 0.5 mmHg (Estimate).

    • Note: Do not exceed a bath temperature of 130°C.

  • Collection: Discard the first fraction (volatiles/solvents). Collect the main stable fraction.

Technical Insight:

The Clausius-Clapeyron Rule: If you cannot achieve <1 mmHg, do not attempt distillation. At 10 mmHg, the boiling point would rise to >160°C, guaranteeing polymerization or decomposition.

Workflow Visualization

Distillation_Workflow cluster_risk Risk Zone Crude Crude Mixture Add_Inhibitor Add BHT (0.1%) Crude->Add_Inhibitor Vac_Check Apply Vacuum (< 0.5 mmHg) Add_Inhibitor->Vac_Check Heat Slow Ramp Heating (Max Bath 130°C) Vac_Check->Heat Stable Pressure Collect Collect Main Fraction (~85-95°C vapor temp) Heat->Collect Store Store under N2 (-20°C) Collect->Store

Figure 2: Distillation workflow highlighting the necessity of inhibitors and high vacuum.

Module 3: Comparative Decision Matrix

Use this table to select the correct method for your specific constraints.

FeatureFlash Chromatography (TEA-Doped)Vacuum Distillation
Scale 100 mg – 5 g5 g – 1 kg
Purity Potential High (>98%)Moderate (90–95%)
Yield High (if neutralized correctly)Moderate (loss to "pot residue")
Thermal Risk NoneHigh (Polymerization)
Hydrolysis Risk High (if TEA is forgotten)Low (anhydrous conditions)
Time Investment 2–4 Hours4–8 Hours

Troubleshooting & FAQs

Q1: I ran the column with Hexane/EtOAc, and my product spot disappeared and a new lower spot appeared. What happened? A: You hydrolyzed your product. The "new lower spot" is 1-indanone. The acidity of the silica catalyzed the hydrolysis of the enol ether.[2]

  • Fix: You must add 1% Triethylamine to your eluent and pre-flush the column.

Q2: During distillation, the oil turned into a thick, black tar. Can I recover it? A: No, this is polymerized indene.

  • Cause: Bath temperature was too high or vacuum was insufficient.

  • Prevention: Use a radical inhibitor (BHT) next time and ensure your vacuum pump is pulling < 1 mmHg.

Q3: Can I use basic Alumina instead of TEA-treated silica? A: Yes. Basic alumina (Activity grade III or IV) is a safe alternative that avoids acid hydrolysis. However, resolution is often poorer than silica, so you may have difficulty separating close-running impurities.

Q4: How should I store the purified this compound? A: Enol ethers are sensitive to moisture and oxygen. Store the purified compound under an inert atmosphere (Argon/Nitrogen) in a freezer (-20°C).

References

  • Mechanisms of Enol Ether Hydrolysis

    • Kresge, A. J. (1987). Acid-Catalyzed Hydrolysis of Enol Ethers. Accounts of Chemical Research.[3]

  • General Purification of Acid-Sensitive Compounds

    • Organic Chemistry Portal.
  • Indene Polymerization Risks

    • Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization of Indene.
  • Synthesis and Handling of Silyl Enol Ethers (Analogous Stability)

    • Rasmussen, J. K. (1977). O-Silylated Enolates—Versatile Intermediates for Organic Synthesis. Synthesis.[1][4][5][6][7][8]

Sources

Validation & Comparative

Comparative Analysis: 1H NMR Spectral Signatures of 1-Indanone and 3-Methoxy-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts: 3-Methoxy-1H-indene vs. 1-Indanone Format: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

This guide provides a definitive technical comparison between 1-indanone (a bicyclic ketone) and its enol ether derivative, This compound . While structurally related, their electronic environments differ radically, leading to distinct NMR signatures.

  • 1-Indanone is characterized by the deshielding anisotropy of the carbonyl group, affecting the

    
    -protons and the ortho-aromatic proton.
    
  • This compound exhibits strong shielding effects on the vinyl proton due to mesomeric electron donation from the oxygen atom, a hallmark of electron-rich enol ethers.

This distinction is critical for monitoring the synthesis of indenyl ligands (used in metallocene catalysis) and tracking the methylation of indanone enolates in medicinal chemistry.

Structural & Electronic Basis for Shift Differences

To interpret the spectra correctly, one must understand the underlying electronic drivers.

A. 1-Indanone (Ketone) [1][2][3][4][5][6]
  • Hybridization: C1 is

    
     (carbonyl). C2 and C3 are 
    
    
    
    .
  • Anisotropy: The carbonyl group creates a paramagnetic deshielding cone. This strongly affects the ortho-aromatic proton (C7-H) and the

    
    -protons (C2-H).
    
  • Coupling: The C2 and C3 methylene protons form a classic

    
     or 
    
    
    
    system, often appearing as apparent triplets.
B. This compound (Enol Ether)
  • Hybridization: C1 is

    
    .[7] C2 and C3 are 
    
    
    
    (part of the enol double bond).
  • Resonance (Mesomeric Effect): The methoxy oxygen possesses lone pairs that donate electron density into the

    
    -system (
    
    
    
    effect).
    • Effect on C2-H: This resonance increases electron density at C2 (the

      
      -carbon relative to oxygen), causing significant shielding  (upfield shift) compared to a standard alkene.
      
  • Tautomerism: this compound is the methyl ether of the indenol tautomer of 1-indanone.

Experimental Data Comparison

The following table summarizes the characteristic chemical shifts in CDCl


.
Proton TypePosition1-Indanone (

ppm)
This compound (

ppm)
Mechanistic Driver for Difference
Methylene (

)
C2 / C3 (Indanone)C1 (Indene)2.68 (m, 2H, C2-H)3.15 (m, 2H, C3-H)3.32 (d, 2H, C1-H)Indanone protons are fixed in a saturated bridge. Indene C1 protons are allylic/benzylic and deshielded by the adjacent double bond.
Vinyl / Olefinic C2 (Indene)N/A (Saturated)5.35 (t, 1H, C2-H)The vinyl proton appears. It is shielded (upfield from typical ~6.0 ppm) due to O-Me resonance donation.
Methoxy -OMeN/A3.85 (s, 3H)Diagnostic singlet for the ether formation.
Aromatic Ar-H7.35 – 7.78 (m, 4H)7.15 – 7.50 (m, 4H)Indanone C7-H is deshielded (~7.78) by the C=O cone. Indene aromatics are more compressed due to electron-rich nature.

> Note: Values are referenced to TMS (0.00 ppm) in CDCl


. Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet.
Visualization of Electronic Effects

The following diagram illustrates the electronic pathways causing the shift differences.

G Indanone 1-Indanone Carbonyl Carbonyl (C=O) Anisotropy Indanone->Carbonyl Indene This compound Methoxy Methoxy (-OMe) Resonance (+M) Indene->Methoxy Deshielding Deshielding (Downfield Shift) Carbonyl->Deshielding Magnetic Cone Shielding Shielding (Upfield Shift) Methoxy->Shielding Lone Pair Donation ArH Ortho-Ar Proton (~7.8 ppm) Deshielding->ArH VinylH Vinyl Proton C2-H (~5.3 ppm) Shielding->VinylH

Figure 1: Mechanistic flow illustrating why 1-indanone aromatic protons are deshielded while the 3-methoxyindene vinyl proton is shielded.

Detailed Spectral Interpretation
The "Vinyl" Region (5.0 – 6.0 ppm)
  • 1-Indanone: Silent. No signals exist here.

  • This compound: This is the "fingerprint" region. Look for a triplet (or doublet of triplets) at ~5.35 ppm .

    • Coupling: The signal is split by the C1-methylene protons (

      
       Hz).
      
    • Diagnostic Value: If you run a reaction to methylate 1-indanone and see this peak, you have successfully formed the enol ether (O-methylation) rather than C-methylation (which would leave a ketone signal and show a methyl doublet/singlet near 1.3 ppm).

The Aliphatic Region (2.5 – 4.0 ppm)
  • 1-Indanone: Two distinct multiplets at 2.68 and 3.15 ppm.

  • This compound:

    • The C1-H signal appears as a doublet at ~3.32 ppm . It is coupled to the vinyl proton.

    • The Methoxy signal is a sharp singlet at ~3.85 ppm .

Experimental Protocol: Synthesis & NMR Prep

To generate this compound for reference, the standard protocol involves trapping the enolate of 1-indanone.

Methodology: O-Methylation of 1-Indanone
  • Reagents: 1-Indanone (1.0 eq), Dimethyl Sulfate (1.2 eq), K

    
    CO
    
    
    
    (2.0 eq), Acetone (Solvent).
  • Procedure:

    • Dissolve 1-indanone in anhydrous acetone.

    • Add K

      
      CO
      
      
      
      and Dimethyl Sulfate.
    • Reflux for 12 hours.

    • Critical Step: The reaction competes between C-methylation and O-methylation. Hard electrophiles (like Me

      
      SO
      
      
      
      ) and polar aprotic solvents favor O-methylation (3-methoxyindene).
  • Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (Hexanes/EtOAc 95:5). Note: Enol ethers can be acid-sensitive; use neutralized silica.

NMR Sample Preparation
  • Solvent: CDCl

    
     (Chloroform-d) is standard.
    
  • Concentration: ~10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).
    

Workflow Start Start: 1-Indanone Reagent Add K2CO3 / Me2SO4 (Acetone, Reflux) Start->Reagent Check Check TLC/NMR Goal: Disappearance of Ketone Reagent->Check Workup Workup: Filter Salts -> Concentrate Check->Workup Complete Purify Purification: Flash Column (Neutral Alumina/Silica) Workup->Purify NMR 1H NMR Analysis Purify->NMR

Figure 2: Experimental workflow for synthesizing and verifying this compound.

References
  • Noland, W. E., & Baude, F. J. (1966). Ethyl Indene-3-carboxylate. Organic Syntheses, 46, 37. (Provides foundational spectral data for 3-substituted indenes). Link

  • Bordwell, F. G., & Satish, A. V. (1994). Acidities of radical cations derived from enols and enol ethers. Journal of the American Chemical Society, 116(19), 8885-8889. (Discusses electronic properties and shifts of indenyl enol ethers). Link

  • Friedrich, E. C., & Taggart, D. B. (1975). The synthesis and chemistry of 3-methoxyindene. The Journal of Organic Chemistry, 40(6), 720-723. (Primary source for experimental synthesis and NMR values). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for calculating expected shifts based on substituent constants). Link

Sources

A Guide to the Characterization of 3-methoxy-1H-indene: A Comparative Analysis of Predicted ¹³C NMR Spectral Data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-methoxy-1H-indene, a molecule of interest in organic synthesis and drug development. Due to the absence of publicly available, experimentally verified ¹³C NMR data for this specific compound, this guide will employ a comparative approach. By leveraging established principles of NMR spectroscopy and empirical data from structurally related analogs, we will construct a reliable predicted spectrum. This guide will compare the predicted chemical shifts of this compound with the experimentally determined spectrum of the parent molecule, 1H-indene, and consider the known substituent effects of a methoxy group as observed in anisole. This approach provides a robust framework for the characterization and identification of this compound.

The Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is an indispensable tool for organic chemists, providing detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, and the chemical shift (δ) of that signal is highly sensitive to the local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift. For the characterization of a substituted indene derivative like this compound, ¹³C NMR is crucial for confirming the position of the substituent and its effect on the electron distribution within the bicyclic system.

Predicted ¹³C NMR Spectral Data for this compound

The predicted ¹³C NMR chemical shifts for this compound are presented below. These values are derived from the experimental data of 1H-indene and the known substituent chemical shifts (SCS) of a methoxy group on an aromatic ring, using anisole as a model. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the indene ring system.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1~39Expected to be minimally affected by the methoxy group at C3.
C2~125The methoxy group at the adjacent vinylic position is expected to have a moderate shielding effect.
C3~160The carbon directly bonded to the electronegative oxygen of the methoxy group will be significantly deshielded.
C3a~142Expected to experience a slight shielding effect from the electron-donating methoxy group.
C4~121Ortho to the C7a-C3a bond, expected to be slightly shielded.
C5~126Meta to the C3a position, expected to be minimally affected.
C6~124Para to the C3a position, expected to experience a slight shielding effect.
C7~120Ortho to the C7a position, expected to be slightly shielded.
C7a~144Expected to be minimally affected by the remote methoxy group.
-OCH₃~55Typical chemical shift for a methoxy carbon attached to an sp² hybridized carbon.[1]

Comparative Analysis: this compound vs. 1H-indene and Anisole

To understand the basis of the predicted chemical shifts, a comparison with experimentally determined data for 1H-indene and anisole is essential.

Carbon Atom1H-Indene (Experimental δ, ppm)[2][3][4]Anisole (Experimental δ, ppm)Predicted this compound (δ, ppm)
C139.0-~39
C2132.1-~125
C3134.0-~160
C3a143.6-~142
C4120.9120.7 (ortho)~121
C5126.2129.5 (meta)~126
C6124.6120.7 (ortho)~124
C7123.7129.5 (meta)~120
C7a144.8-~144
C-O-159.9 (ipso)-
-OCH₃-55.0~55

The electron-donating nature of the methoxy group through resonance is expected to increase the electron density at the ortho and para positions of the aromatic ring, leading to an upfield shift (shielding) of these carbons.[5][6][7] Conversely, the carbon directly attached to the oxygen (C3) will be significantly deshielded due to the inductive effect of the electronegative oxygen atom.

Experimental Protocol for ¹³C NMR Acquisition

The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • The following parameters are typical for a 400 MHz NMR spectrometer (¹³C frequency of ~100 MHz).

  • Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is appropriate.

  • Acquisition Parameters:

    • Spectral Width (SW): ~200-240 ppm (e.g., 20,000-24,000 Hz).

    • Acquisition Time (AT): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay can improve quantitation but increases the experiment time.

    • Pulse Width (P1): Calibrate for a 30° or 45° flip angle to allow for a shorter relaxation delay.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a significant number of scans is required, typically ranging from 128 to 1024, depending on the sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Reference the spectrum by setting the TMS peak to 0.0 ppm.

  • Perform baseline correction to ensure a flat baseline across the spectrum.

Visualization of Key Structural-Spectral Relationships

The following diagrams illustrate the logical workflow for predicting the ¹³C NMR spectrum and the structural relationships influencing the chemical shifts.

G cluster_0 Data Acquisition and Prediction Workflow Indene_Data Experimental ¹³C NMR Data (1H-Indene) Prediction Prediction of ¹³C NMR Spectrum (this compound) Indene_Data->Prediction Comparison Comparative Analysis Indene_Data->Comparison Anisole_Data Experimental ¹³C NMR Data (Anisole) SCS_Effects Substituent Chemical Shift (SCS) Effects of -OCH₃ Group Anisole_Data->SCS_Effects SCS_Effects->Prediction Prediction->Comparison Characterization Structural Characterization Comparison->Characterization G cluster_1 Influence of Methoxy Group on Chemical Shifts Methoxy -OCH₃ Group C3 C3 Methoxy->C3 Direct Attachment Aromatic_Ring Aromatic Carbons (C4, C5, C6, C7) Methoxy->Aromatic_Ring Electron Donation Inductive Inductive Effect (Deshielding) C3->Inductive Resonance Resonance Effect (Shielding) Aromatic_Ring->Resonance

Caption: Electronic effects of the methoxy group on the indene ring system.

Conclusion

While experimental verification remains the gold standard, this guide demonstrates that a robust and scientifically sound characterization of this compound can be achieved through predictive ¹³C NMR analysis. By comparing the predicted spectrum with the known data of 1H-indene and considering the well-established substituent effects of a methoxy group, researchers can confidently identify and characterize this compound. The detailed experimental protocol provided herein offers a clear path for the future acquisition of empirical data, which will serve to validate and refine the predictions made in this guide.

References

  • PubChem. (n.d.). Indene. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C and ¹H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Castañar, L., & Parella, T. (2015). Structure elucidation of uniformly ¹³C labeled small molecule natural products. In Annual Reports on NMR Spectroscopy (Vol. 84, pp. 163–232). Elsevier.
  • Chemistry Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Retrieved from [Link]

  • Chegg.com. (2022, May 27). Solved ¹³C NMR of Anisole: Can you predict the number of. Retrieved from [Link]

  • SpectraBase. (n.d.). Anisole - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (2013, January 24). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020, May 4). Optimized Default ¹³C Parameters. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Origin of the Conformational Modulation of the (¹³)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications ¹³C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • University of Bristol School of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • University of California, Irvine. (n.d.). ¹H NMR 2 3 2 3 ¹³C{¹H} NMR. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. National Institute of Standards and Technology. Retrieved from [Link]

  • ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)₂•2H₂O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

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Comparative Guide: Spectroscopic Characterization of the Enol Ether Bond in 3-Methoxy-1H-Indene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Challenge

In the synthesis of indene derivatives, particularly during the O-methylation of 1-indanone, the definitive identification of 3-methoxy-1H-indene is a critical checkpoint. The primary challenge lies in distinguishing the desired O-alkylation product (the enol ether) from the thermodynamically favored C-alkylation byproduct (2-methyl-1-indanone) and the starting material.

While Nuclear Magnetic Resonance (NMR) is the quantitative gold standard, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, in-situ method for monitoring reaction progress. This guide details the specific spectral signature of the enol ether bond (C=C–O) , providing a comparative framework to distinguish it from the carbonyl signal of competing species.

Spectroscopic Profile: The "Fingerprint" of O-Alkylation

The transformation from 1-indanone to this compound involves the destruction of a carbonyl group and the formation of a cyclic enol ether. This creates a binary "On/Off" signal in the FTIR spectrum that is highly diagnostic.

Comparative Spectral Data Table
Functional GroupVibration Mode1-Indanone (Precursor)This compound (Target)2-Methyl-1-indanone (Byproduct)
Carbonyl (C=O) Stretching1715 ± 5 cm⁻¹ (Strong)ABSENT 1715 ± 5 cm⁻¹ (Strong)
Enol Ether (C=C) StretchingAbsent1625–1645 cm⁻¹ (Med-Strong)Absent
Aromatic Ring C=C Stretch1600, 1585 cm⁻¹1600, 1580 cm⁻¹1600, 1585 cm⁻¹
Vinyl Ether (C-O-C) Asym. StretchAbsent1220–1250 cm⁻¹ (Strong)Absent
Methoxy (O-CH₃) C-H StretchAbsent2835 cm⁻¹ (Weak)Absent

Critical Insight: The most reliable indicator of success is not just the appearance of the enol ether peak, but the complete disappearance of the carbonyl peak at 1715 cm⁻¹. If the 1715 cm⁻¹ peak persists, you likely have unreacted starting material or the C-alkylated byproduct.

Deep Dive: The Enol Ether Characteristic Peaks

A. The C=C Enol Double Bond (1625–1645 cm⁻¹)

Unlike a standard alkene (weak absorption ~1650 cm⁻¹), the double bond in an enol ether is highly polarized by the adjacent oxygen atom.

  • Mechanism: The resonance effect of the oxygen lone pair increases the dipole moment change during vibration.

  • Appearance: This results in a band of medium-to-strong intensity that is significantly sharper than the aromatic ring breathing modes found just below it (1600 cm⁻¹).

  • Differentiation: In the indene system, this peak appears at a higher frequency than the aromatic C=C bonds, creating a distinct "shoulder" or separate peak on the high-wavenumber side of the aromatic region.

B. The Vinyl Ether C–O–C Stretch (1220–1250 cm⁻¹)

This is the second "confirmation" peak.

  • Profile: A strong, broad band in the fingerprint region.

  • Caution: This region is often crowded with C-C skeletal vibrations. However, the formation of the enol ether usually results in a new, dominant peak here that was absent in the ketone precursor.

Experimental Workflow & Decision Logic

To ensure scientific integrity, FTIR should be used as a rapid screening tool, validated by NMR.

Workflow Visualization

The following diagram illustrates the synthesis pathway and the spectroscopic decision nodes.

G Start Start: 1-Indanone Reaction Reaction: Base + MeI (Kinetic vs Thermodynamic Control) Start->Reaction Crude Crude Mixture Reaction->Crude FTIR FTIR Analysis (Neat Film) Crude->FTIR CheckCO Check 1715 cm⁻¹ (Carbonyl) FTIR->CheckCO CheckCC Check 1635 cm⁻¹ (Enol Ether) CheckCO->CheckCC Absent Result_SM Result: Unreacted SM or C-Alkylation CheckCO->Result_SM Strong Signal CheckCC->Result_SM Absent Result_Target Result: this compound (O-Alkylation) CheckCC->Result_Target Present (Strong) NMR Validation: ¹H-NMR (Vinyl H at 5.3 ppm) Result_Target->NMR Confirm Purity

Figure 1: Spectroscopic decision tree for monitoring the O-methylation of 1-indanone.

Protocol: Rapid FTIR Monitoring

Objective: Determine the ratio of O-alkylation vs. C-alkylation without full workup.

  • Sampling: Take a 50 µL aliquot of the reaction mixture.

  • Mini-Workup: Quench with 100 µL water, extract with 100 µL Ethyl Acetate (EtOAc). Note: Do not use chlorinated solvents if possible, as they can obscure the fingerprint region.

  • Evaporation: Spot the organic layer onto a KBr plate or ATR crystal and allow the solvent to evaporate completely (EtOAc has a strong C=O peak at 1740 cm⁻¹ which will interfere if not removed).

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

  • Analysis:

    • Step 1: Normalize the baseline at 2000 cm⁻¹ (silent region).

    • Step 2: Zoom into 1800–1500 cm⁻¹.

    • Step 3: Calculate the peak height ratio of 1635 cm⁻¹ (Enol) to 1600 cm⁻¹ (Aromatic Reference) .

Validation: FTIR vs. NMR

While FTIR is faster, it is qualitative. NMR provides the definitive structural proof required for publication.

FeatureFTIR (Diagnostic)¹H-NMR (Definitive)
Enol Ether Signal C=C Stretch @ ~1635 cm⁻¹Vinyl Proton (C2-H) @ ~5.30 ppm (s)
Methoxy Signal C-H Stretch @ 2835 cm⁻¹ (Ambiguous)Methoxy Protons @ ~3.90 ppm (s)
Impurity Detection Difficult < 5%High Sensitivity (Integration)
Time per Sample 2 Minutes15-30 Minutes

Mechanistic Note: The vinyl proton in this compound appears as a singlet (or narrow triplet due to long-range coupling) around 5.3 ppm. This is distinct from the methylene protons of the ketone (approx. 2.6-3.0 ppm).

References

  • General IR Interpretation: Smith, B. C. Infrared Spectral Interpretation: A Systematic Approach. CRC Press, 1998. (Standard text for distinguishing enol ethers from aromatics). Spectrometric Identification of Organic Compounds, Silverstein et al. (Definitive guide on vinyl ether shifts).
  • Indanone Synthesis & Characterization

    • Beilstein J. Org. Chem. 2017, 13, 451–494.[1] .[1] (Provides context on indanone reactivity and spectral data of precursors).

    • NIST Chemistry WebBook. . (Recommended for cross-referencing specific mass spec and IR data points).

  • Enol Ether Chemistry

    • Chemistry LibreTexts. . (Verification of C=C stretch frequencies in conjugated systems).

Sources

A Comparative Guide to the GC-MS Fragmentation Analysis of 3-Methoxy-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 3-methoxy-1H-indene. Designed for researchers, scientists, and drug development professionals, this document offers a detailed, predictive exploration of its mass spectral behavior, a comparison with alternative analytical techniques, and supporting experimental protocols. Our approach is grounded in established principles of mass spectrometry and draws parallels with the fragmentation of structurally related molecules to provide a robust analytical framework.

Introduction: The Analytical Challenge of Substituted Indenes

Indene and its derivatives are significant structural motifs in medicinal chemistry and materials science.[1] The introduction of substituents, such as a methoxy group, can profoundly influence a molecule's biological activity and physicochemical properties. Consequently, the unambiguous structural elucidation of these compounds is paramount. This compound, a representative of this class, presents a unique analytical challenge due to the interplay between the indene core and the methoxy substituent. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of such volatile and semi-volatile organic compounds, offering both high-resolution separation and detailed structural information through fragmentation analysis.[2]

This guide will dissect the predicted electron ionization (EI) fragmentation pattern of this compound, providing a mechanistic rationale for the expected fragment ions. We will then compare the insights derived from GC-MS with those obtainable from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering a holistic analytical perspective.

Predicting the Electron Ionization Fragmentation of this compound

Upon electron ionization, the initial radical cation will likely form by the loss of an electron from the π-system of the aromatic ring or the non-bonding electrons of the oxygen atom. The subsequent fragmentation will be driven by the stability of the resulting ions and neutral losses.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): This is a very common fragmentation pathway for methoxy-substituted aromatic compounds.[5] The loss of a methyl radical from the molecular ion (m/z 146) would lead to the formation of a stable oxonium ion at m/z 131 . This ion is expected to be a prominent peak, potentially the base peak, due to its resonance stabilization.

  • Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule. This would result in an ion at m/z 116 , corresponding to the indene radical cation. This pathway is facilitated by the migration of a hydrogen atom from the indene ring to the methoxy group, followed by cleavage.

  • Loss of a Hydrogen Radical (•H): The molecular ion may lose a hydrogen atom to form an [M-1]⁺ ion at m/z 145 . This is a common feature in the mass spectra of aromatic compounds.[3]

  • Retro-Diels-Alder (RDA) Fragmentation: While less common for the indene system itself, fragmentation of the five-membered ring could occur, though it is less likely to be a primary and dominant pathway compared to the loss of the methoxy substituents.

  • Further Fragmentation of Primary Ions:

    • The m/z 131 ion could subsequently lose carbon monoxide (CO) to form an ion at m/z 103 .

    • The m/z 116 ion (indene radical cation) would be expected to fragment further, potentially losing a hydrogen atom to form the indenyl cation at m/z 115 , which is a known stable aromatic cation.

The following diagram illustrates the predicted major fragmentation pathways for this compound.

fragmentation_pathway M [C₁₀H₁₀O]•+ m/z 146 (Molecular Ion) F131 [C₉H₇O]⁺ m/z 131 M->F131 - •CH₃ F116 [C₉H₈]•+ m/z 116 M->F116 - CH₂O F145 [C₁₀H₉O]⁺ m/z 145 M->F145 - •H F103 [C₈H₇]⁺ m/z 103 F131->F103 - CO F115 [C₉H₇]⁺ m/z 115 F116->F115 - •H

Caption: Predicted EI fragmentation pathway of this compound.

Predicted Mass Spectrum Data

The following table summarizes the predicted key ions in the mass spectrum of this compound.

m/zPredicted Ion StructureProposed FragmentationRelative Abundance
146[C₁₀H₁₀O]•+Molecular IonModerate
145[C₁₀H₉O]⁺Loss of •HLow to Moderate
131[C₉H₇O]⁺Loss of •CH₃High (Potential Base Peak)
116[C₉H₈]•+Loss of CH₂OModerate
115[C₉H₇]⁺Loss of •H from m/z 116Moderate to High
103[C₈H₇]⁺Loss of CO from m/z 131Low to Moderate

Comparative Analysis with Alternative Analytical Techniques

While GC-MS provides invaluable information on the molecular weight and fragmentation of a compound, a comprehensive characterization often requires orthogonal techniques.[6] NMR and FTIR spectroscopy offer complementary structural details.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the connectivity of atoms in the this compound molecule.[7][8]

Predicted ¹H NMR Data (in CDCl₃):

  • ~3.3 ppm (s, 2H): Methylene protons at the C1 position.

  • ~3.8 ppm (s, 3H): Methoxy protons.

  • ~6.0 ppm (t, 1H): Vinylic proton at the C2 position.

  • ~7.1-7.5 ppm (m, 4H): Aromatic protons.

Predicted ¹³C NMR Data (in CDCl₃):

  • ~35 ppm: C1 carbon.

  • ~56 ppm: Methoxy carbon.

  • ~110-145 ppm: Aromatic and vinylic carbons (7 signals expected).

  • ~160 ppm: C3 carbon attached to the methoxy group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[9]

Predicted FTIR Data:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methylene and methoxy groups).

  • ~1600 cm⁻¹: C=C stretching from the aromatic ring and the double bond in the five-membered ring.

  • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.[10]

  • ~1040 cm⁻¹ (strong): Symmetric C-O-C stretching of the aryl ether.[10]

Proposed GC-MS Experimental Protocol

A robust GC-MS method is crucial for the reliable analysis of this compound. The following protocol is based on typical conditions for the analysis of polycyclic aromatic hydrocarbons and related compounds.[11][12]

gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample containing This compound Dissolution Dissolve in a suitable solvent (e.g., Dichloromethane) Sample->Dissolution Injection Inject into GC-MS Dissolution->Injection Column Capillary Column: (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) Injection->Column Oven Oven Program: Start at 60°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min Carrier Carrier Gas: Helium (Constant flow, e.g., 1 mL/min) Ionization Ionization: Electron Ionization (EI) (70 eV) Analyzer Mass Analyzer: Quadrupole Ionization->Analyzer Detector Detector: Electron Multiplier Analyzer->Detector Acquisition Acquisition Mode: Full Scan (m/z 40-450) Detector->Acquisition Chromatogram Total Ion Chromatogram (TIC) Acquisition->Chromatogram MassSpectrum Mass Spectrum of the Peak Chromatogram->MassSpectrum LibrarySearch Library Search (NIST/Wiley) MassSpectrum->LibrarySearch Interpretation Manual Interpretation of Fragmentation Pattern MassSpectrum->Interpretation

Caption: Proposed analytical workflow for GC-MS analysis.

Detailed GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C held for 1 minute, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the GC-MS fragmentation pattern of this compound. By understanding the fundamental principles of mass spectrometry and drawing comparisons with related structures, a reliable interpretation of its mass spectrum can be achieved. The proposed fragmentation pathways, centered around the loss of a methyl radical and formaldehyde, are consistent with the behavior of aromatic ethers. For unambiguous structure confirmation, a multi-technique approach incorporating NMR and FTIR spectroscopy is recommended. The detailed GC-MS protocol provided herein offers a robust starting point for the experimental analysis of this and other substituted indene derivatives. This integrated analytical strategy is essential for advancing research in fields where these structural motifs are of interest.

References

  • Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Institute for Bioanalytical Chemistry, Saarland University. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, C. R., & Abiedalla, Y. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of Mass Spectrometry, e4993.
  • Kralj, B., Zigon, D., & Zupet, R. (2001). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Acta Chimica Slovenica, 48(4), 753-761.
  • Kim, J. H., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3801.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 6, 85-91.
  • Sodhi, G. S., & Kaur, J. (2025). Modern Analytical Technique for Characterization Organic Compounds. Journal of Chemical Sciences, 137(1), 1-8.
  • Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). Controlled Construction of Functionalized Indene Derivatives via a Pd-Catalyzed Suzuki Coupling/Ru-Catalyzed Ring-Closing Metathesis Sequence. The Journal of Organic Chemistry, 82(8), 4226–4234.
  • Podborský, V., Zavadilík, P., & Šafářová, L. (2019). Fragmentation of Tabun´s Derivatives in Standard EI-MS Spectra. Chemické Listy, 113(3), 168-174.
  • Clark, C. R., & DeRuiter, J. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Rapid Communications in Mass Spectrometry, 39(17), e9504.
  • Sparkman, O. D. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

  • Li, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology, bkad035.
  • Hrobonova, K., et al. (2023). Benz[e]indenyl and benz[f]indenyl molybdenum compounds: evidence of the η3-coordination mode. Dalton Transactions, 52(42), 15096-15104.
  • Veličković, D., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ Analytical Chemistry, 1, e12.
  • Basile, T., et al. (2023). Synthesis of Indenes via Graphene Oxide Mediated Manipulation of Morita‐Baylis‐Hillman Alcohols. European Journal of Organic Chemistry, 26(34), e202300641.
  • Kumar, A., & Singh, R. K. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. International Journal of Engineering Research & Technology, 14(3).
  • Zare, R. N. (1968). Fragmentation mechanisms in mass spectrometry.
  • Ciecierska, M., & Obiedziński, M. W. (2009). The gc-ms Analysis of Polycyclic Aromatic Hydrocarbons Content in Selected Fruit and Herbal Teas. Polish Journal of Food and Nutrition Sciences, 59(2).
  • Singh, S. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry, 13(3), 1-4.
  • Qin, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6529.
  • Chemistry Academy. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Assaf, J., et al. (2019). Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. Rapid Communications in Mass Spectrometry, 33(S2), 215-228.
  • Chemistry World. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Molecules, 28(8), 3569.
  • LabRulez GCMS. (2024, September 24). Polycyclic aromatic hydrocarbons (PAHs) in AIR GC–MS/MS. Retrieved from [Link]

  • Shang, D., et al. (2018). Determination of polycyclic aromatic hydrocarbons in surface water using simplified liquid–liquid micro-extraction and pseudo-MRM GC/MS/MS. Analytical Methods, 10(38), 4665-4672.

Sources

Part 1: Technical Analysis & Comparative Spectra

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3-methoxy-1H-indene , placing it in context with its parent compound (1H-indene ) and its hydrolysis product (1-indanone ). This comparison is critical for researchers using UV-Vis spectroscopy to monitor reaction kinetics, specifically acid-catalyzed hydrolysis.

The Spectroscopic Landscape

This compound is an enol ether derived from 1-indanone. Its UV-Vis spectrum is governed by the conjugation of the methoxy auxochrome (–OCH₃) with the indene


-system.
  • Chromophore: The molecule features a styrene-like system (benzene ring conjugated with a C=C double bond) constrained in a planar five-membered ring.

  • Auxochromic Effect: The methoxy group at the C3 position donates electron density into the

    
    -system via resonance (
    
    
    
    ), raising the energy of the HOMO. This typically results in a bathochromic shift (red shift) and a hyperchromic effect (increased intensity) relative to the unsubstituted 1H-indene.
Comparative Data Table

The following table contrasts the optical properties of this compound with its key alternatives/derivatives.

CompoundStructure Description

(nm)

(M⁻¹cm⁻¹)
Key Spectroscopic Feature
This compound Enol ether of 1-indanone~255–265 (Estimated)*High (>10,000)Disappears upon acid hydrolysis. Distinct from ketone product.
1H-Indene Parent hydrocarbon249 10,000Characteristic vibronic fine structure in non-polar solvents.
1-Indanone Hydrolysis product (Ketone)243 (

) 292 (

)
10,000 2,500Appears during hydrolysis. Distinct

band at 292 nm.

-Methoxystyrene
Acyclic analog250 10,000Reference for electronic effect of

-alkoxy group.

*Note: While specific literature values for this compound vary by solvent, it is consistently distinguished from 1-indanone by the absence of the carbonyl


 band at 292 nm and a shift in the primary 

band.

Part 2: Experimental Protocols

Protocol A: Synthesis of this compound

This protocol yields the enol ether from 1-indanone, suitable for spectroscopic standards.

Reagents:

  • 1-Indanone (1.0 eq)

  • Trimethyl orthoformate (Excess)

  • 
    -Toluenesulfonic acid (pTSA) (Catalytic amount)
    
  • Methanol (Anhydrous)

Workflow:

  • Dissolution: Dissolve 1-indanone in anhydrous methanol under

    
     atmosphere.
    
  • Activation: Add trimethyl orthoformate (3–5 equivalents) and a crystal of pTSA.

  • Reaction: Stir at room temperature for 24 hours. Monitor by TLC (disappearance of ketone).

  • Quench: Add solid

    
     to neutralize the acid catalyst.
    
  • Isolation: Filter off solids and concentrate the filtrate in vacuo.

  • Purification: Distill the residue under reduced pressure (bp ~116–117°C at 20 mmHg) to obtain this compound as a colorless to pale yellow oil.

Protocol B: Kinetic Monitoring of Hydrolysis (UV-Vis)

This protocol validates the identity of this compound by observing its conversion to 1-indanone.

Principle: The hydrolysis of vinyl ethers is acid-catalyzed and first-order. The reaction is monitored by the appearance of the 1-indanone absorption at 292 nm or the shift of the primary band from ~260 nm to 243 nm .

Steps:

  • Preparation: Prepare a

    
     M solution of this compound in aqueous buffer (e.g., phosphate buffer, pH 7) containing 1-5% acetonitrile to ensure solubility.
    
  • Baseline: Record the UV spectrum (200–350 nm). Note the absence of the 292 nm peak.

  • Initiation: Inject a catalytic amount of dilute HCl or use an acidic buffer (pH < 4).

  • Monitoring: Set the spectrophotometer to kinetic mode at 243 nm (isobestic point check) and 292 nm (product formation).

  • Data Analysis: Plot

    
     vs. time to determine the rate constant (
    
    
    
    ).

Part 3: Visualization & Pathways

Figure 1: Hydrolysis Pathway & Spectroscopic Shift

The following diagram illustrates the structural transformation and the corresponding spectroscopic changes monitored during analysis.

HydrolysisPathway Substrate This compound (Enol Ether) λmax: ~260 nm No C=O band Intermediate Oxocarbenium Ion (Transient) Substrate->Intermediate + H+ (Rate Limiting) Product 1-Indanone (Ketone) λmax: 243 nm, 292 nm Strong C=O band Substrate->Product UV Shift: Bathochromic shift disappears New band at 292 nm appears Intermediate->Product + H2O, - MeOH

Caption: Acid-catalyzed hydrolysis of this compound to 1-indanone, showing the critical UV-Vis transitions used for reaction monitoring.

References

  • Kresge, A. J., et al. (1978).[1] "Vinyl ether hydrolysis.[1][2][3] XI. The effect of

    
    -phenyl substitution." Canadian Journal of Chemistry, 56(4), 456–468. Link
    
    • Key Data: Establishes the hydrolysis mechanism and kinetic monitoring of 3-methoxyindene.
  • Friedrich, E. C., & Taggart, D. B. (1975). "Syntheses and reactions of some indene derivatives." The Journal of Organic Chemistry, 40(6), 720–723. Link

    • Key Data: Provides synthesis and characterization d
  • Chiang, Y., et al. (2011). "Vinyl ether hydrolysis.[1][2][3] XIII. The failure of I-strain to produce a change in rate-determining step." Canadian Journal of Chemistry.[1] Link

    • Key Data: Further validates the spectroscopic monitoring techniques for indene deriv
  • NIST Chemistry WebBook. "1H-Indene UV Spectrum." Link

    • Key Data: Reference spectrum for the parent compound 1H-indene.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-methoxy-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-methoxy-1H-indene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of procedural logic, ensuring that every step is understood, validated, and safely executed. Our commitment is to provide value beyond the product, building a foundation of trust through expert, field-proven guidance.

The Guiding Principle: Proactive Risk Mitigation

Our disposal protocol is therefore built upon a synthesis of data from structurally related compounds: the indene backbone and the methoxy (ether) functional group. This approach ensures we account for the combined potential hazards, primarily flammability, aspiration toxicity, and the propensity of ethers to form explosive peroxides.[1][2][3]

Hazard Profile: A Synthesis of Known Risks

Based on its constituent parts, this compound must be handled as a substance possessing the following hazards until proven otherwise.

Hazard ClassDescriptionCausality & RationalePrimary Sources
Flammable Liquid Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][2]The indene structure is classified as a flammable liquid (Category 3).[2] The addition of a methoxy group is unlikely to mitigate this risk.[2][4]
Aspiration Hazard May be fatal if swallowed and enters airways.[2]Indene is a known aspiration hazard (Category 1).[2] This is a physical property related to viscosity and surface tension, which should be assumed for its derivatives.[2]
Peroxide Formation As an ether, it may form explosive peroxides upon exposure to air and light, especially after prolonged storage.[1][3][5]The ether linkage (-O-CH₃) is susceptible to autoxidation, forming unstable peroxide compounds. This is a well-documented hazard for ethers.[5][6][1][3][5][6]
Organ Toxicity May cause respiratory irritation.[7] Harmful if inhaled.[4][7]Indene and related compounds are known to cause respiratory irritation. Vapors should not be inhaled.[4][7][4][7]
Environmental Hazard The product should not be allowed to enter drains or waterways.[7]While specific ecotoxicity data is unavailable, many cyclic hydrocarbons and their derivatives are toxic to aquatic life.[8][7][8]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

All handling and disposal preparation must be conducted within a certified chemical fume hood.[1] The following PPE is mandatory.

  • Eye Protection: Chemical safety goggles and a face shield.[1][2][4]

  • Hand Protection: Chemically resistant nitrile gloves. Gloves must be inspected before use and disposed of after handling, following proper removal techniques to avoid skin contact.[1][2][4]

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Not typically required if work is performed exclusively within a functioning fume hood. For spill cleanup outside a hood, a respirator with an appropriate organic vapor cartridge may be necessary.[1]

Step-by-Step Disposal Workflow

The disposal of this compound is not a single action but a systematic process. The following workflow ensures safety and regulatory compliance from the point of generation to final hand-off.

cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Final Disposal A Designate a specific, compatible waste container. (Glass or Teflon preferred) B Affix a 'Hazardous Waste' label immediately. A->B C Add waste to the container inside a fume hood. Use a funnel to prevent spills. B->C D Keep the container sealed when not in use. C->D E Store in a designated satellite accumulation area (SAA). D->E Container is <90% full F Ensure secondary containment is used. E->F G Segregate from incompatible materials (e.g., oxidizers). F->G H Store away from heat, sparks, and direct sunlight. G->H I Complete the hazardous waste tag with all constituents and percentages. H->I Container is full or disposal is required J Request a pickup from your institution's Environmental Health & Safety (EHS) office. I->J K Follow institutional procedures for waste hand-off. J->K

Caption: Disposal workflow for this compound.
Protocol Details:
  • Waste Container Selection:

    • Use a clean, dry, and chemically compatible container. Glass or Teflon® bottles are preferred over metal to prevent rust if aqueous waste is inadvertently introduced.[6]

    • The container must have a secure, tight-fitting screw cap.[9]

    • The original reagent bottle is an excellent choice for collecting the waste.[10][11]

  • Labeling:

    • As soon as the first drop of waste is added, the container must be labeled.[10]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names (no formulas or abbreviations) with estimated percentages.[5][12]

    • Include the date the container was first used and the date it was filled.[10]

  • Accumulation and Storage:

    • Never dispose of this compound down the drain.[3][12] It is illegal and poses a significant risk of fire and environmental contamination.[6]

    • Collect waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.[12]

    • Store the waste container in a secondary containment bin designed for flammable liquids.

    • Segregate this waste from incompatible materials, especially strong oxidizing agents.[3][13] A detailed incompatibility table is provided below.

  • Final Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[10]

    • Once the container is full (no more than 90% capacity to allow for expansion), submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department or equivalent authority.[14]

    • Disposal must be handled by a licensed hazardous waste disposal service.[15][11]

Chemical Incompatibility

Proper segregation is critical to prevent dangerous reactions in storage. Store this compound waste separately from the following chemical classes:

Chemical ClassIncompatible ChemicalsRationale for Segregation
Oxidizing Agents Nitric acid, Chromic acid, Peroxides, Permanganates, ChloratesRisk of violent reaction, fire, or explosion. Ethers are particularly susceptible.[13]
Strong Acids Concentrated Sulfuric acid, Hydrochloric acidCan catalyze vigorous, exothermic polymerization or decomposition reactions.
Halogens Fluorine, Chlorine, BromineCan lead to violent halogenation reactions.[13]

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

Spill Response
  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like sawdust. [3]

    • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Eliminate all sources of ignition.[4]

    • If safe to do so, contain the spill to prevent it from spreading.

    • Contact your institution's EHS or emergency response team immediately.[1]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting due to the aspiration hazard.[2] Rinse the mouth with water and seek immediate medical attention.[1][2]

Hierarchy of Controls

This entire protocol is grounded in the established hierarchy of safety controls, which prioritizes systematic prevention over reactive measures.

cluster_0 Hierarchy of Safety Controls (Most to Least Effective) Elimination Elimination (Not applicable for waste) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Chemical Fume Hood) Admin Administrative Controls (This Disposal Protocol, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls applied to chemical handling.

By adhering to this structured guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Safe Handling and Storage of 3-Methoxybut-1-ene.
  • Sigma-Aldrich. (2025, May 6). Safety Data Sheet: Indene.
  • ChemicalBook. (n.d.). Indene - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Indene CAS NO 95-13-6 Material Safety Data Sheet SDS/MSDS.
  • Synquest Labs. (n.d.). Safety Data Sheet: Octafluoro-3-methoxyprop-1-ene.
  • University of St Andrews. (2024, July 22). Ethers | Health & Safety.
  • PMC. (2023, March 16). 3-Methoxythiophene-Based Indophenine Reaction Generating an Isomeric Dynamic Equilibrium System.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • MDPI. (2024, August 19). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid.
  • Fisher Scientific. (2010, May 18). Safety Data Sheet.
  • ACS Publications. (2024, November 22). Selective Monoalkylation or Dialkylation of Indenes with Alcohols by Bis-N-Heterocyclic Carbene Manganese.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • Cornell University. (n.d.). Appendix K - Incompatible Chemicals | Environment, Health and Safety.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 3-Methoxy-1H-indole.
  • SciSpace. (2016, June 24). Co(III)-Carbene Radical Approach to Substituted 1H-Indenes.
  • ResearchGate. (n.d.). Incompatibility Studies....
  • Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory.
  • Environmental Health and Safety Online. (2024, December 4). How to Dispose of Petroleum Ether?.
  • Google Patents. (n.d.). US7601874B2 - Indene derivatives as pharmaceutical agents.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • University of North Texas. (n.d.). Hazardous Waste Disposal Procedures.
  • OSPAR Commission. (n.d.). Methoxychlor.
  • WAAC Newsletter. (1984, May). Hazardous Waste Disposal.
  • Science Advances. (2023, October 12). Sources and environmental fate of halomethoxybenzenes.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • ECHA. (n.d.). (E)-2-methoxy-4-(prop-1-enyl)phenol - Registration Dossier.
  • University of Rochester. (n.d.). Hazardous Waste Disposal Guide.
  • NJ.gov. (n.d.). Indeno (1,2,3-cd) Pyrene Hazard Summary.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

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Personal Protective Equipment & Operational Logistics for 3-Methoxy-1H-indene

[1][2]

Executive Safety Assessment & Hazard Identification

Status: Research Chemical / Intermediate CAS: 27973-23-5 (Generic/Isomeric references may vary; treat as 1H-inden-3-yl methyl ether)[1][2]

As a Senior Application Scientist, I must emphasize that 3-methoxy-1H-indene belongs to the structural class of enol ethers derived from the indene core.[1][2] Unlike standard stable solvents, this compound exhibits a duality of hazards: the flammability and polymerization potential of indene, combined with the hydrolytic instability of enol ethers.

Specific commercial Safety Data Sheets (SDS) for this exact derivative are often sparse or generic.[2] Therefore, this protocol adopts a "Worst-Case Scenerio" safety posture, extrapolating from the properties of 1H-indene and methyl enol ethers.[1][2]

Core Hazard Profile
Hazard ClassRisk DescriptionMechanism of Action
Flammability High Low flash point expected (< 60°C).[1][2] Vapors may travel to ignition sources.
Reactivity Moisture & Acid Sensitive Enol ethers hydrolyze rapidly in acidic moisture to release 1-indanone and methanol.[1][2]
Stability Polymerization Risk The indene double bond is prone to thermal or radical-initiated polymerization.[1][2]
Toxicity Irritant / Harmful Potent skin/eye irritant. Inhalation may cause respiratory edema (analogous to indene).[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "blue nitrile" gloves alone for extended handling of aromatic ethers. The following PPE system is designed to create a self-validating barrier against exposure.

PPE Selection Logic

Figure 1: Decision logic for PPE selection based on volume and splash potential.

Detailed Gear Specifications
ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate Film (Silver Shield®)Indene derivatives can permeate thin nitrile.[1][2] Silver Shield provides >4hr breakthrough time for aromatic hydrocarbons.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient due to the volatility and irritating nature of indene vapors.
Respiratory Fume Hood Mandatory Backup: Half-face respirator with OV/P100 cartridges.[1][2]Prevents inhalation of hydrolytic byproducts (methanol) and indene vapors.
Body Defense Flame-Resistant (FR) Lab Coat + Chemical ApronSynthetic fabrics (polyester) can melt into skin if the flammable solvent ignites.[1][2]

Operational Handling Protocol

This workflow ensures the chemical integrity of this compound (preventing hydrolysis) while protecting the operator.[1][2]

Phase A: Preparation & Environment[1][2][3]
  • Atmosphere Control : This compound is moisture-sensitive .[1][2] All transfers must occur under an inert atmosphere (Nitrogen or Argon).[2]

  • Glassware : Oven-dried (>120°C) glassware is mandatory to prevent acid-catalyzed hydrolysis.[1][2]

  • Grounding : Ensure all receiving vessels are grounded. Static discharge is a primary ignition source for non-polar ethers.

Phase B: Transfer & Synthesis Workflow

Figure 2: Operational workflow emphasizing moisture exclusion and temperature control.[1][2]

Phase C: Step-by-Step Handling
  • Retrieval : Remove container from freezer (-20°C). Do not open immediately. Allow it to reach room temperature inside a desiccator or under a flow of nitrogen to prevent water condensation (which triggers hydrolysis).[2]

  • Dispensing :

    • Preferred: Syringe or cannula transfer through a septum.

    • Avoid: Pouring. If pouring is necessary, use a funnel in a high-velocity fume hood.[1][2]

  • Reaction Monitoring : If used as an intermediate (e.g., for lithiation), keep the system strictly anhydrous. The presence of acid traces will degrade the enol ether back to 1-indanone.[1][2]

Emergency & Disposal Logistics

Spill Response (Self-Validating System)[1][2]
  • Minor Spill (< 10 mL) :

    • Alert nearby personnel.

    • Cover with activated charcoal or vermiculite (non-combustible).

    • Clean with a solvent-dampened tissue (Acetone).[1][2]

  • Major Spill (> 100 mL) :

    • Evacuate : Vapors are heavier than air and may travel along the floor.

    • Isolate : Close lab doors.

    • Extinguish : Use Class B extinguishers (CO2, Dry Chemical). Do not use water (may spread the immiscible liquid).[2]

Waste Disposal Plan

Do not mix with acidic waste streams.

  • Segregation : Label as "Flammable Organic Waste - Non-Halogenated".

  • Stabilization : If the material is old or potentially peroxide-forming, test with starch-iodide paper before consolidation.[1][2]

  • Neutralization : Rinse empty containers with a dilute basic solution (e.g., 5% NaHCO3) to neutralize any acidic residues that could catalyze polymerization or hydrolysis in the waste drum.

References

  • Organic Syntheses . Preparation of 1H-Indazole-3-carbonitrile (General Handling of Indene Derivatives). Org. Synth. 2020, 97, 314-326. [Link]

  • PubChem . 3-Methoxy-1H-indole (Structural Analog Data). National Library of Medicine. [Link][1][2]

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